1-Acetylazepane-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-acetylazepane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-5-2-3-8(4-6-10)9(12)13/h8H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGQKGPMFOLMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674202 | |
| Record name | 1-Acetylazepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027511-94-9 | |
| Record name | 1-Acetylhexahydro-1H-azepine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027511-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetylazepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Acetylazepane-4-carboxylic acid chemical properties
An In-Depth Technical Guide to the Synthesis and Predicted Chemical Properties of 1-Acetylazepane-4-carboxylic acid
Introduction: Charting Unexplored Chemical Space
For researchers and professionals in drug development, the exploration of novel molecular scaffolds is paramount to discovering next-generation therapeutics. The azepane ring, a seven-membered saturated heterocycle, is a privileged structure found in numerous biologically active compounds.[1][2][3][4] Its functionalization offers a pathway to create three-dimensional diversity crucial for molecular recognition and pharmacological activity.
This whitepaper focuses on 1-Acetylazepane-4-carboxylic acid , a molecule of significant interest as a potential building block in medicinal chemistry. A comprehensive review of the scientific literature reveals a notable scarcity of published experimental data for this specific compound. The most closely related analogue with extensive public data is 1-acetylpiperidine-4-carboxylic acid, which features a six-membered ring.[5]
Therefore, this guide adopts a predictive and methodological approach, grounded in established principles of organic chemistry and spectroscopy. It is designed to serve as a foundational resource for scientists, providing a robust, scientifically-sound roadmap for the synthesis, characterization, and potential utilization of this novel molecule. We will explain the causality behind proposed experimental choices, outline self-validating protocols, and ground our predictions in authoritative data from analogous structures.
Section 1: Molecular Structure and Predicted Physicochemical Properties
The foundational step in understanding a molecule is to define its structure and predict its fundamental properties. 1-Acetylazepane-4-carboxylic acid combines a flexible seven-membered azepane core with two key functional groups: a tertiary amide (the N-acetyl group) and a carboxylic acid. This unique combination is expected to govern its solubility, reactivity, and potential for intermolecular interactions.
Caption: 2D Chemical Structure of 1-Acetylazepane-4-carboxylic acid.
The properties of this molecule are predicted based on computational models and data from its constituent parts, primarily the parent azepane-4-carboxylic acid.[6]
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₉H₁₅NO₃ | Derived from structure |
| Molecular Weight | 185.22 g/mol | Calculated from formula |
| IUPAC Name | 1-acetylazepane-4-carboxylic acid | IUPAC Nomenclature |
| Hydrogen Bond Donors | 1 | From the -COOH group |
| Hydrogen Bond Acceptors | 3 | From C=O (amide), C=O (acid), and -OH (acid) |
| Predicted LogP | ~0.1 - 0.5 | Estimated based on increased polarity from the acetyl group compared to parent amine |
| Predicted Solubility | Moderately soluble in water; soluble in polar organic solvents like methanol, ethanol, and DMSO. | The presence of both a polar carboxylic acid and an amide group enhances aqueous solubility, while the nine-carbon backbone allows for solubility in organic solvents.[7][8] |
Section 2: Proposed Synthesis and Experimental Protocol
While multiple synthetic routes could be envisioned, the most direct and efficient pathway to 1-Acetylazepane-4-carboxylic acid is the N-acetylation of its precursor, azepane-4-carboxylic acid.[6] This transformation is a cornerstone of organic synthesis, valued for its reliability and typically high yields.[9]
Causality of Experimental Design: The choice of an acylating agent is critical. Acetic anhydride is often preferred for its moderate reactivity and the fact that the only byproduct is acetic acid, which can be easily removed. Acetyl chloride could also be used but is more aggressive and generates HCl, necessitating the use of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the acid and prevent protonation of the starting amine, which would render it unreactive. The protocol below utilizes acetic anhydride for a cleaner reaction profile.
Caption: Proposed workflow for the synthesis of 1-Acetylazepane-4-carboxylic acid.
Detailed Step-by-Step Synthesis Protocol:
Objective: To synthesize 1-Acetylazepane-4-carboxylic acid via N-acetylation of azepane-4-carboxylic acid.
Materials:
-
Azepane-4-carboxylic acid (1.0 eq)
-
Acetic anhydride (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (if not using aqueous conditions)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve azepane-4-carboxylic acid (e.g., 1.43 g, 10 mmol) in a suitable solvent. Rationale: A common method is to use Schotten-Baumann conditions by dissolving the amino acid in a dilute aqueous base like 1M NaOH (20 mL), which deprotonates the carboxylic acid to improve solubility and keeps the amine nucleophilic.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. Rationale: Acetylation is an exothermic reaction. Cooling is essential to control the reaction rate and prevent potential side reactions or degradation.
-
Reagent Addition: While stirring vigorously, add acetic anhydride (e.g., 1.12 mL, 12 mmol, 1.2 eq) dropwise to the solution over 15 minutes. Ensure the temperature does not rise above 10 °C. Rationale: Slow, dropwise addition prevents a sudden exotherm and ensures homogenous mixing.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion.
-
Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates completion.
-
Workup - Acidification: Once the reaction is complete, cool the flask again in an ice bath. Carefully acidify the mixture to pH 2-3 by adding 1M HCl dropwise. The product should precipitate as a white solid. Rationale: Acidification protonates the carboxylate salt, rendering the final product neutral and causing it to precipitate from the aqueous solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate (3 x 30 mL). Rationale: Extraction ensures that any product remaining dissolved in the aqueous phase is recovered, maximizing the yield.
-
Drying and Concentration: Combine the organic layers. Wash with brine (1 x 20 mL) to remove residual water, then dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or ethyl acetate/hexanes) to yield pure 1-Acetylazepane-4-carboxylic acid.
Section 3: Predicted Spectroscopic Profile for Structural Verification
Characterization is a critical self-validating step in any synthesis. Based on the known effects of the N-acetyl and carboxylic acid functional groups, we can predict the key spectroscopic signatures for 1-Acetylazepane-4-carboxylic acid.[10][11]
| Technique | Predicted Spectroscopic Data | Rationale and Interpretation |
| ¹H NMR | δ 10-12 ppm (broad singlet, 1H, -COOH); δ 3.2-3.6 ppm (multiplet, 4H, -CH₂-N-CH₂-); δ 2.3-2.6 ppm (multiplet, 1H, -CH-COOH); δ 2.1 ppm (singlet, 3H, -COCH₃); δ 1.5-2.0 ppm (multiplet, 6H, other ring protons) | The carboxylic acid proton is highly deshielded and often broad due to hydrogen bonding and exchange.[10] The protons alpha to the nitrogen are shifted downfield. The acetyl methyl group appears as a characteristic sharp singlet. The remaining ring protons will show complex splitting patterns due to the flexible seven-membered ring. |
| ¹³C NMR | δ ~175-180 ppm (-C OOH); δ ~170-172 ppm (-N-C O-CH₃); δ ~45-55 ppm (-C H₂-N-C H₂-); δ ~35-45 ppm (-C H-COOH); δ ~25-35 ppm (other ring carbons); δ ~21 ppm (-CO-C H₃) | The two carbonyl carbons are the most deshielded signals. Carboxylic acid carbons typically appear further downfield than amide carbons.[11] The acetyl methyl carbon is significantly upfield. |
| FTIR | ν 2500-3300 cm⁻¹ (very broad, O-H stretch); ν ~1710 cm⁻¹ (strong, sharp, C=O stretch, acid dimer); ν ~1640 cm⁻¹ (strong, sharp, C=O stretch, amide I band); ν 2850-2950 cm⁻¹ (C-H stretch) | The broad O-H absorption is the hallmark of a hydrogen-bonded carboxylic acid.[11] The two distinct carbonyl peaks—one for the acid and one for the amide—are critical for confirming the presence of both functional groups. |
| Mass Spec (EI) | [M]⁺ at m/z = 185 ; [M-CH₃CO]⁺ at m/z = 142 ; [M-COOH]⁺ at m/z = 140 | The molecular ion peak confirms the molecular weight. Common fragmentation patterns would include the loss of the acetyl group or the carboxylic acid group. |
Section 4: Potential Applications in Drug Discovery
While not yet explored, the structure of 1-Acetylazepane-4-carboxylic acid makes it a compelling scaffold for medicinal chemistry and drug development for several reasons:
-
Vector for Scaffolding: The carboxylic acid provides a versatile chemical handle. It can be converted into esters, amides, or other functional groups, allowing for the attachment of diverse pharmacophores or for probing structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: As a zwitterionic or highly polar building block, its incorporation can improve the aqueous solubility of larger, more lipophilic drug candidates—a key challenge in drug design.[8]
-
Mimicry of Natural Substrates: The azepane core can act as a flexible mimic of cyclic peptides or other endogenous ligands, potentially enabling the design of enzyme inhibitors or receptor modulators.
-
Fragment-Based Drug Design (FBDD): With a molecular weight under 200 g/mol , it is an ideal candidate for FBDD screening libraries to identify initial low-affinity hits that can be elaborated into potent leads.
Section 5: Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for 1-Acetylazepane-4-carboxylic acid. However, based on the known hazards of its close structural analog, 1-Acetylpiperidine-4-carboxylic acid, the following GHS hazard classifications should be assumed as a precautionary measure.[5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or powder.
-
Avoid contact with skin and eyes.
-
In case of contact, wash affected areas thoroughly with water.
Conclusion
1-Acetylazepane-4-carboxylic acid represents an intriguing yet underexplored molecule with significant potential as a building block in modern chemical and pharmaceutical research. This guide provides a comprehensive, predictive framework for its synthesis and characterization. By detailing a robust synthetic protocol, predicting its key spectroscopic and physicochemical properties, and outlining its potential applications, we have created a foundational resource intended to empower researchers to confidently incorporate this novel scaffold into their discovery programs. The methodologies described herein are designed to be self-validating, ensuring that scientists who undertake this work can rigorously confirm the identity and purity of their target compound, thereby accelerating the pace of innovation.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117255, 1-Acetylpiperidine-4-carboxylic acid. PubChem. [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20139928, Azepane-4-carboxylic acid. PubChem. [Link]
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S. M. El-Dafrawy, et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]
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Y. Wang, et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. [Link]
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A. Sipos, et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. [Link]
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The University of Manchester (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer. [Link]
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An In-depth Technical Guide to the Purity and Appearance of 1-Acetylazepane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetylazepane-4-carboxylic acid is a seven-membered heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized azepane derivative, it serves as a valuable building block for the synthesis of novel therapeutic agents. The azepane scaffold is a key structural motif in a variety of biologically active molecules, recognized for its role in creating compounds with diverse pharmacological properties, including applications as anticancer, antiviral, and antidiabetic agents.[1] The precise control and confirmation of the purity and physical characteristics of 1-Acetylazepane-4-carboxylic acid are paramount to ensure the reliability and reproducibility of research and development outcomes. This guide provides a comprehensive overview of its appearance and outlines a robust, multi-technique approach to its purity validation, grounded in established analytical principles.
Part 1: Physicochemical Properties and Appearance
The accurate identification of a chemical compound begins with its macroscopic and fundamental physical properties. For 1-Acetylazepane-4-carboxylic acid, these are key indicators of its identity and general quality.
Appearance and Morphology
Under standard laboratory conditions, 1-Acetylazepane-4-carboxylic acid typically presents as a white to off-white crystalline powder . The crystalline nature of the solid is an important attribute, often indicative of a higher degree of purity. Amorphous or discolored material may suggest the presence of residual solvents, synthetic by-products, or degradation products.
Solubility and Thermal Properties
A summary of the key physicochemical properties is presented in Table 1. The solubility profile is critical for its application in various experimental settings, from reaction chemistry to biological assays. Its melting point provides a quick and accessible measure of purity; a sharp melting range is characteristic of a pure compound, whereas a broad or depressed range often signifies impurities.
| Property | Value | Significance & Experimental Context |
| Appearance | White to off-white crystalline powder | Visual indicator of initial quality. Deviations may signal impurities. |
| Odor | Odorless | Absence of odor suggests freedom from volatile organic impurities. |
| Melting Point | 140-144°C | A sharp range within this window is a primary indicator of high purity. |
| Solubility | Soluble in DMSO, slightly soluble in water | Dictates appropriate solvent systems for NMR, HPLC, and reaction media. |
| Molecular Formula | C₉H₁₅NO₃ | Defines the elemental composition. |
| Molecular Weight | 185.22 g/mol | Fundamental property used in mass spectrometry and stoichiometric calculations. |
Table 1: Key Physicochemical Properties of 1-Acetylazepane-4-carboxylic acid.
Part 2: A Multi-faceted Approach to Purity Determination
Ensuring the purity of 1-Acetylazepane-4-carboxylic acid requires a suite of orthogonal analytical techniques. No single method is sufficient to provide a complete purity profile. This section details the primary methods, the rationale for their use, and standardized protocols.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for a moderately polar molecule like 1-Acetylazepane-4-carboxylic acid. The method separates the main compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The use of a UV detector is appropriate due to the presence of the carbonyl group in the acetyl and carboxylic acid moieties, which provides a chromophore. Coupling HPLC with a mass spectrometer (LC-MS) offers an invaluable second dimension of detection, providing mass information for the parent peak and any detected impurities, thereby aiding in their identification.
Self-Validating Protocol: RP-HPLC-UV/MS
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and preferably coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
Sample Preparation: Accurately weigh ~1 mg of 1-Acetylazepane-4-carboxylic acid and dissolve in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A purity level of >98% is typically considered high quality for research purposes.
Diagram: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC-based purity assessment.
Structural Integrity: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of organic molecules. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides a count of the unique carbon atoms in the molecule. For 1-Acetylazepane-4-carboxylic acid, NMR confirms the presence of the acetyl group, the azepane ring protons, and the absence of significant organic impurities containing protons. The integral of the proton signals should correspond to the number of protons in the structure, providing a form of quantitative assessment against a known standard if necessary.
Self-Validating Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O), depending on solubility and the need to observe the acidic proton. DMSO-d₆ is often preferred as it solubilizes the compound well and allows for the observation of the carboxylic acid proton.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals: Look for a singlet corresponding to the acetyl methyl protons (~2.0 ppm), a series of multiplets for the methylene protons of the azepane ring (typically in the 1.5-3.5 ppm range), and a broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm in DMSO-d₆).[2] The absence of unexpected signals is a strong indicator of purity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Expect 9 distinct carbon signals, including signals for the acetyl methyl carbon, the two carbonyl carbons (acetyl and carboxylic acid), and the six carbons of the azepane ring.
-
-
Data Interpretation: The obtained spectra should be consistent with the proposed structure of 1-Acetylazepane-4-carboxylic acid. The chemical shifts, coupling patterns, and integrations in the ¹H spectrum, along with the number of signals in the ¹³C spectrum, serve as a comprehensive structural fingerprint.
Mass Verification: Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule, which confirms its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass measurement, which is crucial for confirming the elemental composition. The fragmentation pattern observed in tandem MS (MS/MS) can also offer structural information. Common fragmentation for carboxylic acids includes the loss of H₂O, CO₂, and the COOH group.[3]
Self-Validating Protocol: ESI-MS
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, capable of both positive and negative ion modes.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.
-
Acquisition:
-
Positive Ion Mode: Look for the protonated molecule [M+H]⁺ at m/z 186.11. Adducts with sodium [M+Na]⁺ (m/z 208.09) or potassium [M+K]⁺ (m/z 224.06) may also be observed.
-
Negative Ion Mode: Look for the deprotonated molecule [M-H]⁻ at m/z 184.10.
-
-
Data Interpretation: The observation of the correct molecular ion peak with the expected isotopic pattern confirms the molecular weight of the compound. For HRMS, the measured mass should be within 5 ppm of the theoretical mass.
Diagram: Orthogonal Purity Analysis Logic
Caption: Interlocking analytical methods for purity validation.
Part 3: Potential Impurities and Characterization
The synthesis of 1-Acetylazepane-4-carboxylic acid may lead to the formation of several process-related impurities. A thorough analysis should aim to identify and quantify these potential contaminants.
-
Starting Material: Incomplete acetylation will result in the presence of the starting material, Azepane-4-carboxylic acid. This would be readily detectable by LC-MS as a peak with a molecular weight of 143.18 g/mol .[4]
-
Over-Acetylation/Side Products: Depending on the synthetic route, side reactions could occur. These would likely appear as small, unidentified peaks in the HPLC chromatogram.
-
Residual Solvents: While not typically detected by the methods above, Gas Chromatography (GC) or specific ¹H NMR experiments can be used to identify and quantify residual solvents from the synthesis and purification process.
Conclusion
The characterization of 1-Acetylazepane-4-carboxylic acid is a critical step in its use for research and drug development. A definitive assessment of its quality relies not on a single measurement but on the collective evidence from an orthogonal set of analytical techniques. The material should present as a white to off-white crystalline powder with a sharp melting point. High-purity is confirmed through a combination of RP-HPLC, which establishes the purity profile and quantifies impurities; NMR spectroscopy, which provides unambiguous structural verification; and mass spectrometry, which confirms the molecular weight and elemental formula. By adhering to these rigorous, self-validating analytical protocols, researchers can proceed with confidence in the identity, purity, and quality of their material.
References
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Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
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Štefko, M., Gáplovský, A., & Remko, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 35906–35916. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 20139928, Azepane-4-carboxylic acid. PubChem. Retrieved January 26, 2026, from [Link].
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 26, 2026, from [Link]
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Yadav, V. K., & Sriram, D. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5245. [Link]
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ChemTube3D. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]
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An In-depth Technical Guide to the Synthesis of 1-Acetylazepane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetylazepane-4-carboxylic acid is a key building block in medicinal chemistry, frequently utilized in the design and synthesis of novel therapeutic agents. Its rigid, seven-membered azepane core, combined with the carboxylic acid and N-acetyl functionalities, provides a versatile scaffold for exploring chemical space in drug discovery programs. This guide offers a comprehensive overview of a practical and efficient synthetic route to this valuable compound, starting from readily available starting materials. We will delve into the strategic considerations behind each synthetic step, provide detailed experimental protocols, and offer insights based on established chemical principles.
Strategic Overview of the Synthetic Pathway
The synthesis of 1-acetylazepane-4-carboxylic acid can be efficiently achieved through a four-step sequence commencing with the commercially available ethyl 4-oxocyclohexanecarboxylate. This strategic approach leverages a classical ring expansion reaction, followed by functional group manipulations to arrive at the target molecule.
The overall synthetic transformation is depicted below:
The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Azepane Derivatives for Researchers, Scientists, and Drug Development Professionals.
Authored by: A Senior Application Scientist
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2][3] Its inherent three-dimensionality and conformational flexibility allow for precise spatial orientation of substituents, making it an ideal scaffold for targeting a diverse array of biological macromolecules.[4] This guide provides a comprehensive technical overview of the multifaceted biological activities of azepane derivatives, delving into their therapeutic applications, mechanisms of action, and the experimental methodologies crucial for their evaluation. With over 20 FDA-approved drugs containing the azepane motif, its significance in drug discovery is firmly established.[1]
The Therapeutic Landscape of Azepane Derivatives
The structural diversity of azepane-based compounds has led to their investigation and application across a wide range of therapeutic areas.[1] The flexible nature of the azepane ring is often a determining factor in their bioactivity, and the ability to introduce specific substituents to bias the ring's conformation is a key strategy in effective drug design.[4]
Anticancer Activity
Azepane derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[5] Some derivatives function as DNA intercalating agents, leading to cell death.[6] Others have been shown to inhibit key enzymes involved in cancer progression, such as protein kinases and histone deacetylases.[4][6] For instance, the natural product (-)-balanol, which contains an azepane ring, is a potent ATP-competitive inhibitor of protein kinase C and has served as a scaffold for the development of novel antitumor agents.[4] Furthermore, novel pyrrolo[1,2-a]azepine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[7]
Neurodegenerative Diseases: Targeting Alzheimer's
In the realm of neurodegenerative diseases, particularly Alzheimer's disease (AD), azepane derivatives have shown promise as therapeutic agents.[1] One key strategy involves the inhibition of β-secretase (BACE1), an enzyme responsible for the production of amyloid-β peptides, which are a hallmark of AD.[6] Additionally, some azepane derivatives have been identified as cholinesterase inhibitors, which aligns with the cholinergic hypothesis of AD.[6]
Antimicrobial and Antiviral Potential
The azepane scaffold is also a valuable component in the development of new antimicrobial and antiviral drugs.[1][5] With the rise of drug-resistant bacteria, there is a pressing need for novel antibiotics, and azepane derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][8] In the antiviral domain, certain azepane-containing iminosugars have been investigated for their ability to inhibit viral replication.[9]
Other Therapeutic Applications
The pharmacological significance of azepane derivatives extends to a variety of other conditions, including:
-
Diabetes: Tolazamide, an azepane-containing drug, is used as an oral blood glucose-lowering agent for type 2 diabetes.[4]
-
Allergies: Azelastine, another marketed drug, is a potent, second-generation histamine H3 receptor antagonist.[4]
-
Inflammation: Certain hexahydropyrimido[1,2-a]azepine derivatives have been synthesized and evaluated as anti-inflammatory agents with COX-1/COX-2 inhibition activity.[10]
-
Cardiovascular Diseases: Some derivatives act as vasodilators.[6]
Unraveling the Mechanisms of Action: Signaling Pathways
Understanding the molecular pathways through which azepane derivatives exert their therapeutic effects is paramount for rational drug design.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a critical regulator of cell proliferation and survival that is frequently dysregulated in cancer.[11] Several small-molecule azepane derivatives have been reported to inhibit this pathway, leading to apoptosis in cancer cells.[6]
Caption: PI3K/Akt signaling pathway and the inhibitory action of azepane derivatives.
BACE1 Cleavage of Amyloid Precursor Protein in Alzheimer's Disease
In Alzheimer's disease, the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase generates amyloid-β peptides. Azepane-based BACE1 inhibitors block this first critical step.
Caption: BACE1-mediated cleavage of APP and its inhibition by azepane derivatives.
Methodologies for Biological Evaluation: Self-Validating Protocols
The robust evaluation of the biological activity of novel azepane derivatives is contingent upon well-designed and reproducible experimental protocols.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds.[11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of the azepane derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[11]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[11]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-Alzheimer's Activity: BACE1 Inhibition Assay
A common method to assess BACE1 inhibitory activity is a fluorescence resonance energy transfer (FRET) assay.
Protocol:
-
Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or a known BACE1 inhibitor.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a BACE1 FRET substrate to all wells.[11]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.[11]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific substrate.[11]
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.[11]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Protocol:
-
Medium Preparation: Prepare a suitable broth medium (e.g., Mueller-Hinton Broth) for the test microorganism.[11]
-
Compound Dilution: Prepare serial twofold dilutions of the azepane derivative in the broth medium in a 96-well microtiter plate.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).[11]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[11]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]
Quantitative Data Summary
The following tables summarize the biological activity of representative azepane derivatives from the literature.
Table 1: Anticancer Activity of Azepane Derivatives [11]
| Compound Class | Cell Line | IC50 (µM) |
| 1,2,3-Triazole linked Tetrahydrocurcumin | HCT-116 (Colon Carcinoma) | 1.09 |
| 1,2,3-Triazole linked Tetrahydrocurcumin | A549 (Lung Carcinoma) | 45.16 |
| 1,2,3-Triazole linked Tetrahydrocurcumin | HepG2 (Hepatocellular Carcinoma) | 53.64 |
| Dibenzo[b,f]azepin oxadiazole | Leukemia | Not specified |
Table 2: Anti-Alzheimer's Disease Activity of Azepane Derivatives [11]
| Compound Class | Target | IC50/Ki |
| FAH65 | BACE1 | Lead compound |
| 2,3-Dihydro-1H-cyclopenta[b]quinoline derivative | Acetylcholinesterase (AChE) | IC50 = 3.65 nM |
| Benzoxazolone derivative | Acetylcholinesterase (AChE) | IC50 = 0.57 pM |
Table 3: Histamine H3 Receptor Antagonist Activity of Azepane Derivatives [11]
| Compound | Target | Ki (nM) |
| 1-(6-(3-phenylphenoxy)hexyl) azepane | Histamine H3 Receptor | 18 |
| 1-(5-(4-phenylphenoxy)pentyl)azepane | Histamine H3 Receptor | 34 |
Table 4: Antimicrobial Activity of Azepane Derivatives [11]
| Compound Class | Microorganism | MIC (µg/mL) |
| Azepane-glycoside | Escherichia coli | Not specified |
| Azepane-glycoside | Staphylococcus aureus | Not specified |
Conclusion and Future Perspectives
The azepane scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural and conformational properties provide a versatile platform for the design of potent and selective modulators of a wide range of biological targets. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse azepane derivatives.[3] Furthermore, a deeper understanding of the structure-activity relationships and the application of computational methods will undoubtedly accelerate the discovery of new azepane-based drugs to address unmet medical needs.[1]
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Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Voskressensky, L. G., Titov, A. A., & Varlamov, A. V. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5225. [Link]
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The Azepane-4-Carboxylic Acid Scaffold: A Comprehensive Technical Guide for Drug Discovery
Abstract
The azepane ring, a seven-membered saturated heterocycle, represents a valuable and somewhat underexplored scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility offer unique opportunities to probe complex biological targets. This technical guide provides an in-depth analysis of azepane-4-carboxylic acid and its N-substituted derivatives as a core scaffold in modern drug design. We will explore the synthetic rationale, key derivatization strategies, structure-activity relationship (SAR) insights, and the critical role of conformational control in harnessing the full potential of this versatile building block. While the N-acetyl derivative serves as a conceptual starting point, this guide will broaden the scope to general N-acylation and other substitutions to provide a comprehensive resource for researchers in drug development.
Introduction: The Rationale for Embracing the Azepane Scaffold
In the landscape of contemporary drug discovery, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. While five- and six-membered heterocyclic rings are ubiquitous in medicinal chemistry, larger ring systems like the azepane scaffold are gaining increasing attention.[1] The azepane motif is found in several natural products and FDA-approved drugs, demonstrating its pharmacological relevance.[2][3]
The utility of the azepane-4-carboxylic acid scaffold is rooted in several key principles:
-
Three-Dimensional Diversity: The non-planar nature of the seven-membered ring allows for the presentation of substituents in a wider range of spatial vectors compared to flatter aromatic or five- and six-membered saturated rings. This increased three-dimensionality can lead to enhanced binding affinity and selectivity for protein targets.
-
Conformational Flexibility: Substituted azepanes possess a flexible ring structure, and this conformational diversity is often crucial for their biological activity.[3] Judicious placement of substituents can "lock" the ring into a specific, biologically active conformation, a key strategy in optimizing drug-target interactions.
-
Dual Functionalization Points: The azepane-4-carboxylic acid core offers two distinct points for chemical modification: the secondary amine at the 1-position and the carboxylic acid at the 4-position. This allows for the independent tuning of properties and the exploration of diverse chemical space. The nitrogen atom can be readily acylated, alkylated, or arylated to modulate physicochemical properties and to introduce additional binding motifs. The carboxylic acid provides a handle for forming amides, esters, or can act as a key pharmacophoric element itself, engaging in hydrogen bonding or ionic interactions with the target protein. It can also be replaced with various bioisosteres to fine-tune acidity, metabolic stability, and cell permeability.[4][5]
This guide will provide a detailed exploration of the synthesis and application of this promising scaffold, with a focus on providing actionable insights for medicinal chemists and drug discovery teams.
Synthesis of the Azepane-4-Carboxylic Acid Core and its Derivatives
A robust and scalable synthetic route to the core scaffold is paramount for its successful application in a drug discovery program. While numerous methods for the synthesis of the azepane ring have been reported, including ring-closing metathesis and photochemical ring expansion, a common and practical approach often involves the derivatization of a pre-formed azepanone.[5][6]
Synthesis of the Core Scaffold: Azepane-4-Carboxylic Acid
A practical synthetic route to azepane-4-carboxylic acid can be envisioned starting from a commercially available precursor such as 1-Boc-azepan-4-one. The synthesis of the N-Boc protected version, 1-Boc-azepane-4-carboxylic acid, is a key intermediate.
Experimental Protocol: Synthesis of 1-Boc-Azepane-4-Carboxylic Acid
This protocol is a representative method and may require optimization based on specific laboratory conditions and available starting materials.
-
Step 1: Wittig or Horner-Wadsworth-Emmons Reaction. To a solution of 1-Boc-azepan-4-one in an appropriate solvent (e.g., tetrahydrofuran), a phosphorus ylide such as (carbethoxymethylene)triphenylphosphorane is added. The reaction mixture is stirred at room temperature or with gentle heating to afford the corresponding α,β-unsaturated ester.
-
Step 2: Reduction of the Double Bond. The resulting unsaturated ester is then subjected to catalytic hydrogenation. A catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere is typically used to reduce the double bond, yielding ethyl 1-Boc-azepane-4-carboxylate.
-
Step 3: Hydrolysis of the Ester. The ethyl ester is hydrolyzed to the carboxylic acid. This is typically achieved by treating the ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like methanol or tetrahydrofuran.[2][7] After the reaction is complete, the mixture is acidified with a protic acid (e.g., HCl) to protonate the carboxylate and precipitate or allow for extraction of the desired 1-Boc-azepane-4-carboxylic acid.[7]
Experimental Protocol: Hydrolysis of Ethyl 1-Boc-azepane-4-carboxylate
-
Dissolve ethyl 1-Boc-azepane-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the tetrahydrofuran.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-azepane-4-carboxylic acid.
-
Step 4: Deprotection of the Boc Group. The Boc protecting group is removed under acidic conditions, typically by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an organic solvent, to yield azepane-4-carboxylic acid, often as its hydrochloride salt.
N-Acetylation and General N-Acylation
The secondary amine of the azepane-4-carboxylic acid core is a versatile handle for introducing a wide variety of substituents. N-acylation, including N-acetylation, is a fundamental transformation in this context.
Experimental Protocol: N-Acetylation of Azepane-4-Carboxylic Acid (or its Ester)
-
Dissolve azepane-4-carboxylic acid hydrochloride (or its ethyl ester hydrochloride) (1.0 eq) in a suitable solvent such as dichloromethane or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq), to neutralize the hydrochloride salt and to act as an acid scavenger.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add acetic anhydride or acetyl chloride (1.1-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1-acetylazepane-4-carboxylic acid (or its ester).
This general protocol can be adapted for a wide range of acylating agents, including various acid chlorides and anhydrides, to generate a library of N-acyl derivatives for SAR studies.
The Azepane-4-Carboxylic Acid Scaffold in Drug Design: Strategies and Applications
The strategic incorporation of the azepane-4-carboxylic acid scaffold into a drug discovery program requires a deep understanding of its potential roles and how to modulate its properties through chemical modification.
The Role of the 4-Carboxylic Acid Group
The carboxylic acid moiety is a common pharmacophoric element in many drugs, capable of participating in key hydrogen bond and ionic interactions with biological targets.[4] In the context of the azepane scaffold, the 4-carboxylic acid can:
-
Act as a key binding motif: The carboxylate can form salt bridges with positively charged amino acid residues (e.g., arginine, lysine) or engage in hydrogen bonding with polar residues in the active site of an enzyme or the binding pocket of a receptor.
-
Influence physicochemical properties: The presence of the carboxylic acid group increases the polarity and water solubility of the molecule. This can be advantageous for certain drug targets but may limit cell permeability and brain penetration.
-
Serve as a handle for derivatization: The carboxylic acid can be converted to amides, esters, or other functional groups to explore SAR and to modulate pharmacokinetic properties. For instance, converting the carboxylic acid to a methyl ester can increase lipophilicity and cell permeability, potentially acting as a prodrug that is hydrolyzed to the active carboxylic acid in vivo.
The Impact of N-Substitution: The Case of the Acetyl Group and Beyond
The N-substituent on the azepane ring plays a crucial role in defining the overall properties of the molecule. The N-acetyl group, being a simple amide, can:
-
Modulate Lipophilicity: The introduction of an acetyl group generally increases the lipophilicity of the scaffold compared to the parent secondary amine.
-
Introduce a Hydrogen Bond Acceptor: The amide carbonyl oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.
-
Influence Conformation: The steric bulk and electronic nature of the N-substituent can influence the conformational equilibrium of the seven-membered ring, potentially pre-organizing the scaffold for optimal binding.
The true power of the azepane-4-carboxylic acid scaffold lies in the ability to systematically vary the N-substituent to fine-tune the molecule's properties. A focused library of N-acyl, N-alkyl, and N-aryl derivatives can be synthesized to explore the SAR around this position.
Structure-Activity Relationship (SAR) and Case Studies
While specific examples of drugs based on the 1-acetylazepane-4-carboxylic acid scaffold are not prevalent in the literature, the broader class of N-substituted azepane derivatives has shown promise in various therapeutic areas.
-
Enzyme Inhibitors: The azepane scaffold has been incorporated into inhibitors of various enzymes. For example, derivatives of dibenzo[b,f]azepine have been investigated as topoisomerase II inhibitors for cancer therapy.[8] The carboxylic acid at the 4-position could be envisioned to interact with key residues in an enzyme's active site.
-
Central Nervous System (CNS) Agents: The three-dimensional nature of the azepane ring makes it an attractive scaffold for CNS targets. For instance, bicyclic azepane derivatives have been identified as potent inhibitors of monoamine transporters (NET, DAT, SERT), with potential applications in neurological and psychiatric disorders.[9] In such applications, the carboxylic acid might need to be masked as an ester or replaced with a more lipophilic bioisostere to facilitate blood-brain barrier penetration.
Table 1: Physicochemical Properties of Azepane-4-Carboxylic Acid and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Azepane-4-carboxylic acid | C₇H₁₃NO₂ | 143.18 |
| 1-Acetylazepane-4-carboxylic acid | C₉H₁₅NO₃ | 185.22 |
| Ethyl azepane-4-carboxylate | C₉H₁₇NO₂ | 171.24 |
Data sourced from PubChem.[10]
Conformational Analysis and its Impact on Biological Activity
A key feature of the azepane ring is its conformational flexibility. The seven-membered ring can adopt several low-energy conformations, such as the chair, boat, and twist-chair forms. The specific conformation adopted by a substituted azepane derivative can have a profound impact on its biological activity by dictating the spatial orientation of its substituents.
The introduction of substituents, including the N-acetyl group and the 4-carboxylic acid, will influence the conformational preference of the ring. For example, a bulky N-substituent may favor a conformation that minimizes steric interactions. Understanding the preferred conformation of a series of analogs and correlating this with their biological activity is a powerful tool in drug design. This can be achieved through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling.
Diagram 1: General Workflow for Scaffold-Based Drug Design using Azepane-4-Carboxylic Acid
Caption: A workflow for utilizing the azepane-4-carboxylic acid scaffold in drug discovery.
Conclusion and Future Perspectives
The azepane-4-carboxylic acid scaffold offers a compelling starting point for the design of novel therapeutics. Its inherent three-dimensionality, conformational flexibility, and dual points for derivatization provide a rich platform for exploring chemical space and optimizing interactions with a wide range of biological targets. While the N-acetyl derivative represents a simple and accessible analog, the true potential of this scaffold lies in the systematic exploration of a diverse range of N-substituents and modifications of the carboxylic acid group.
Future work in this area should focus on the development of stereoselective syntheses of substituted azepane-4-carboxylic acids to allow for the exploration of chiral recognition by biological targets. Furthermore, the application of computational methods to predict the conformational preferences of different derivatives and to guide the design of new analogs will be crucial in accelerating the discovery of potent and selective drug candidates based on this promising scaffold. As our understanding of the interplay between three-dimensional structure, conformation, and biological activity continues to grow, scaffolds such as azepane-4-carboxylic acid will undoubtedly play an increasingly important role in the future of drug discovery.
References
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Sakya, S. M., Flick, A. C., Coe, J. W., Gray, D. L., Liang, S., Ferri, F., Van Den Berg, M., & Pouwer, K. (2012). Synthesis of 4-azepanones and heteroaromatic-fused azepines. Tetrahedron Letters, 53(7), 723–725. [Link]
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LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. [Link]
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Al-Karmalawy, A. A., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. RSC Medicinal Chemistry, 14(1), 125-141. [Link]
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Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]
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The Azepane Scaffold: A Privileged Motif for Novel Therapeutic Agents
Abstract
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent three-dimensional conformation provides a versatile scaffold for the development of novel therapeutic agents with diverse pharmacological activities. This in-depth technical guide explores the burgeoning potential of azepane-based compounds, with a focused lens on key therapeutic targets in oncology and neuropharmacology. We will delve into the intricate mechanisms of action, present robust experimental protocols for compound evaluation, and provide a comprehensive analysis of structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the azepane core in their quest for next-generation therapeutics.
The Azepane Advantage in Drug Design
The azepane ring system, a saturated seven-membered heterocycle containing a single nitrogen atom, offers several distinct advantages in drug design. Its non-planar, flexible nature allows for the precise spatial orientation of substituents, enabling tailored interactions with complex biological targets. This conformational flexibility, coupled with the ability to introduce a wide range of chemical diversity, makes the azepane scaffold a "privileged structure" in medicinal chemistry.[1] More than 20 drugs containing the azepane motif have already received FDA approval for a variety of indications, underscoring its therapeutic relevance.[2]
Key Therapeutic Targets for Azepane-Based Compounds
The versatility of the azepane scaffold has led to the discovery of potent and selective modulators of a wide array of biological targets. This guide will focus on three prominent areas where azepane-based compounds are showing significant promise: oncology, neurodegenerative diseases, and central nervous system (CNS) disorders.
Oncology: A Multi-pronged Attack on Cancer
Azepane derivatives have demonstrated significant potential as anticancer agents through the modulation of several critical cellular pathways.
Mechanism of Action: By inhibiting PTPN1 and PTPN2, these azepane derivatives amplify JAK-STAT signaling, leading to enhanced T-cell and natural killer (NK) cell function.[5] This results in a more robust anti-tumor immune response.
Signaling Pathway: PTPN1/PTPN2 Inhibition in Cancer Immunotherapy
Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription.[5] Its inhibition leads to DNA damage and programmed cell death (apoptosis) in rapidly dividing cancer cells, making it a well-established target for chemotherapy.[5] Dibenzo[b,f]azepine derivatives have been identified as effective topoisomerase II inhibitors.[6]
Mechanism of Action: These azepane-based compounds stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of DNA strands.[5] This results in the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[5]
Experimental Workflow: Topoisomerase II Inhibition Assay
Quantitative Data: Anticancer Activity of Azepane Derivatives
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Dibenzo[b,f]azepine | Topoisomerase II | Leukemia SR | 13.05 ± 0.62 | [6] |
| Dibenzo[b,f]azepine (5e) | Topoisomerase II | - | 6.36 ± 0.36 | [6] |
| Azepane-containing derivative | PTPN1/PTPN2 | - | < 10 nM (for both) | [5] |
Neurodegenerative and CNS Disorders: Modulating Brain Chemistry
The unique structural features of azepanes make them ideal candidates for targeting proteins within the complex environment of the central nervous system.
Monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the brain and are well-established targets for antidepressant medications.[2] A novel chiral bicyclic azepane has been identified as a potent inhibitor of these transporters.
Mechanism of Action: By blocking the reuptake of norepinephrine, dopamine, and serotonin from the synaptic cleft, these azepane compounds increase the concentration of these neurotransmitters, leading to enhanced neurotransmission and potential antidepressant effects.
Structure-Activity Relationship (SAR): The N-benzylation of the azepane ring appears to be crucial for potent activity against monoamine transporters. Further exploration of substitutions on the benzyl group can modulate the potency and selectivity for NET, DAT, and SERT.
Quantitative Data: Monoamine Transporter Inhibition by Azepane Derivatives
| Compound | Target | IC50 (nM) |
| (R,R)-1a | NET | 60 ± 7 |
| (R,R)-1a | DAT | 230 ± 12 |
| (R,R)-1a | SERT | 250 ± 32 |
The pathological hallmarks of Alzheimer's disease include the formation of amyloid-beta plaques and neurofibrillary tangles. Azepane-based derivatives have been investigated as inhibitors of secretases and cholinesterases, enzymes implicated in the progression of this neurodegenerative disorder.[1] For instance, certain azepane derivatives have shown promise as secretase inhibitors, which could potentially reduce the production of amyloid-beta peptides.[1]
Experimental Protocols: A Guide to In Vitro Evaluation
The successful development of azepane-based therapeutics relies on robust and reproducible in vitro assays. The following protocols provide a framework for the initial evaluation of these compounds.
PTPN1/PTPN2 Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of PTPN1 or PTPN2 using a fluorogenic substrate.
Materials:
-
Recombinant human PTPN1 or PTPN2 enzyme
-
Fluorogenic phosphatase substrate (e.g., DiFMUP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35)
-
Azepane-based test compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the azepane test compounds in assay buffer.
-
Enzyme Preparation: Dilute the PTPN1 or PTPN2 enzyme to the desired concentration in assay buffer.
-
Assay Reaction: In the microplate, add the test compound solution followed by the enzyme solution.
-
Initiation: Start the reaction by adding the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Topoisomerase II Decatenation Assay
This gel-based assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human topoisomerase II enzyme
-
kDNA substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Azepane-based test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and the azepane test compound.
-
Enzyme Addition: Add topoisomerase II to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Analysis: The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining at the origin.
Monoamine Transporter Uptake Assay
This cell-based assay measures the inhibition of neurotransmitter uptake by cells expressing the target transporter.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Azepane-based test compounds
-
Scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with the azepane test compounds for a specified time (e.g., 15 minutes) at 37°C.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate uptake.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Rapidly wash the cells with ice-cold uptake buffer to terminate the uptake.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The azepane scaffold continues to be a rich source of novel therapeutic candidates with the potential to address significant unmet medical needs in oncology, neurodegeneration, and CNS disorders.[2] The inherent structural and chemical versatility of this motif allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on several key aspects:
-
Structure-Based Drug Design: Leveraging crystallographic and computational modeling data to design next-generation azepane derivatives with enhanced target affinity and selectivity.
-
Exploration of Novel Targets: Expanding the therapeutic applications of azepane-based compounds by screening them against a wider range of biological targets.
-
Pharmacokinetic Optimization: Modifying the azepane scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in human patients.
The continued exploration of the chemical space around the azepane core, guided by a deep understanding of its interactions with biological targets, holds immense promise for the future of drug discovery.
References
-
Ghanem, A., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2157825. [Link]
-
Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 551-569. [Link]
-
Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 551-569. [Link]
-
Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. [Link]
-
Zhang, Y., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 22(16), 8877. [Link]
-
Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link]
-
Ghaffari, A., et al. (2023). The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity. Nature, 622(7982), 387-397. [Link]
-
Ghaffari, A., et al. (2023). The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity. Nature, 622(7982), 387-397. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Acetylazepane-4-carboxylic Acid: A Detailed Protocol for Researchers
This document provides a comprehensive guide for the synthesis of 1-acetylazepane-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The azepane scaffold is a privileged structure in numerous biologically active compounds, and functionalized derivatives such as the target molecule are of significant interest for the development of novel therapeutics. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in established chemical principles and supported by authoritative references.
Introduction to the Azepane Scaffold
The seven-membered azepane ring system is a key structural motif in a wide range of pharmacologically active molecules. Its conformational flexibility allows for effective interaction with biological targets. The introduction of a carboxylic acid at the 4-position and an acetyl group on the nitrogen atom provides handles for further chemical modification, making 1-acetylazepane-4-carboxylic acid a versatile intermediate for library synthesis and lead optimization.
Overall Synthetic Strategy
The synthesis of 1-acetylazepane-4-carboxylic acid can be efficiently achieved in a two-step sequence starting from the precursor, azepane-4-carboxylic acid. The first step involves the synthesis of this precursor, which can be challenging due to the limited commercial availability of starting materials. A plausible and established approach involves the esterification of a suitable precursor followed by hydrolysis. The second key step is the selective N-acetylation of the azepane nitrogen in the presence of the carboxylic acid moiety.
Caption: Proposed synthetic pathway for 1-acetylazepane-4-carboxylic acid.
Part 1: Synthesis of Azepane-4-carboxylic Acid (Precursor)
A plausible, albeit multi-step, synthesis of a suitable azepane precursor could start from a commercially available cyclic ketone, followed by transformations to introduce the nitrogen and the carboxylate functionality. Given the complexity and the lack of a specific literature procedure for this precursor, this guide will focus on the subsequent, more established transformations, assuming the availability of azepane-4-carboxylic acid or its ester. For researchers needing to synthesize the precursor, strategies analogous to those for preparing substituted piperidines, such as the one-pot cyclization reaction mentioned in patent CN101525313A, could be explored[2].
Protocol 1: Hydrolysis of Ethyl Azepane-4-carboxylate to Azepane-4-carboxylic Acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier Example |
| Ethyl Azepane-4-carboxylate | C₉H₁₇NO₂ | 171.24 | >95% | Various |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | >97% (pellets) | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (concentrated) | Fisher Scientific |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | VWR |
| Deionized Water (H₂O) | H₂O | 18.02 | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Acros Organics |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl azepane-4-carboxylate (17.1 g, 0.1 mol) in 100 mL of a 1:1 mixture of ethanol and water.
-
Saponification: To the stirred solution, add sodium hydroxide (6.0 g, 0.15 mol) in portions.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Cooling and Neutralization: After completion, cool the reaction mixture to room temperature and then further in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is acidic (pH ~2-3). A white precipitate of the product may form.
-
Extraction: If a precipitate forms, collect it by vacuum filtration. If the product remains in solution, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude azepane-4-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Part 2: Synthesis of 1-Acetylazepane-4-carboxylic Acid
This protocol details the N-acetylation of azepane-4-carboxylic acid using acetic anhydride under basic conditions, a method analogous to the Schotten-Baumann reaction for acetylating amino acids[3]. This approach is effective as the carboxylate salt is soluble in the aqueous medium, while the amine remains nucleophilic enough to react with the acetylating agent.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier Example |
| Azepane-4-carboxylic Acid | C₇H₁₃NO₂ | 143.18 | >95% | Synthesized above |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | >98% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | >99% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M solution | In-house |
| Deionized Water (H₂O) | H₂O | 18.02 | - | In-house |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | Acros Organics |
Step-by-Step Procedure
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve azepane-4-carboxylic acid (7.15 g, 0.05 mol) in 50 mL of a 1 M aqueous solution of sodium bicarbonate. Stir until all the solid has dissolved. The solution should be basic.
-
Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Acetylation: Add acetic anhydride (5.6 mL, 0.06 mol) dropwise to the cold, stirred solution over a period of 15-20 minutes. Ensure the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Acidification: Cool the reaction mixture again in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A white precipitate of 1-acetylazepane-4-carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification (if necessary): If the product requires further purification, it can be recrystallized from hot water or an ethanol/water mixture.
Sources
- 1. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 3. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
Anwendungs- und Protokollhinweise: Derivatisierung von 1-Acetylazepan-4-carbonsäure für die GC-MS-Analyse
Erstellt von: Gemini, Senior Application Scientist Datum: 26. Januar 2026 Version: 1.0
Zusammenfassung
Diese Applikationsschrift bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 1-Acetylazepan-4-carbonsäure für die anschließende Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die direkte GC-MS-Analyse von polaren Carbonsäuren wie 1-Acetylazepan-4-carbonsäure ist aufgrund ihrer geringen Flüchtigkeit und der Neigung zur thermischen Zersetzung im heißen Injektor problematisch.[1][2] Durch die Derivatisierung wird die polare Carboxylgruppe in ein unpolares, flüchtigeres und thermisch stabileres Derivat umgewandelt, was zu verbesserten chromatographischen Eigenschaften wie symmetrischen Peakformen und erhöhter Nachweisempfindlichkeit führt.[1][2][3] Wir stellen zwei bewährte Protokolle vor: Silylierung mittels N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) und Veresterung zur Bildung des Methylesters. Diese Methoden werden im Detail erläutert, einschließlich der zugrunde liegenden chemischen Prinzipien, der schrittweisen Versuchsdurchführung und der kritischen Parameter, die für eine erfolgreiche und reproduzierbare Analyse entscheidend sind.
Einleitung: Die Notwendigkeit der Derivatisierung
Die Gaschromatographie (GC) ist eine leistungsstarke Technik zur Trennung von flüchtigen und thermisch stabilen Verbindungen.[4] Moleküle, die polare funktionelle Gruppen wie Carbonsäuren (-COOH), Alkohole (-OH) oder Amine (-NH2) enthalten, weisen jedoch starke intermolekulare Wechselwirkungen (insbesondere Wasserstoffbrückenbindungen) auf.[1] Diese Eigenschaften führen zu:
-
Geringer Flüchtigkeit: Es ist eine hohe Energie erforderlich, um die Moleküle in die Gasphase zu überführen, was zu sehr hohen Elutionstemperaturen oder gar keiner Elution von der GC-Säule führt.
-
Thermischer Abbau: Hohe Temperaturen im GC-Injektor oder in der Säule können zur Zersetzung des Analyten führen, was die Quantifizierung unmöglich macht.
-
Schlechte Peakform: Adsorptionseffekte an aktiven Stellen im GC-System (z. B. im Injektorliner oder an der Säulenoberfläche) führen zu asymmetrischen Peaks (Tailing), was die Auflösung und die Genauigkeit der Integration beeinträchtigt.[5]
Die chemische Derivatisierung umgeht diese Probleme, indem der aktive Wasserstoff der polaren funktionellen Gruppe durch eine unpolare Gruppe ersetzt wird.[2][6] Für 1-Acetylazepan-4-carbonsäure ist die Carboxylgruppe das Ziel der Derivatisierung. Die Amidfunktion ist bereits tertiär und daher unter den typischen Derivatisierungsbedingungen nicht reaktiv.
Die beiden hier vorgestellten Methoden, Silylierung und Veresterung, sind in der Analytik von Carbonsäuren weit verbreitet und etabliert.[1][6][7]
-
Silylierung: Hierbei wird das acide Proton der Carboxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt. Silylierungsreagenzien wie MSTFA sind hochreaktiv und erzeugen flüchtige und stabile TMS-Ester.[8] Die Reaktion verläuft in der Regel schnell und quantitativ.[2]
-
Veresterung (Alkylierung): Bei dieser Methode wird die Carboxylgruppe in einen Ester, typischerweise einen Methylester, umgewandelt. Dies kann durch Reaktion mit einem Alkohol in Gegenwart eines sauren Katalysators erfolgen.[1][5] Methylester sind deutlich flüchtiger als die korrespondierenden Carbonsäuren.
Die Wahl der Methode kann von der Probenmatrix, den verfügbaren Reagenzien und den spezifischen Anforderungen der Analyse abhängen. Beide Derivate führen zu charakteristischen Massenspektren, die eine eindeutige Identifizierung und Quantifizierung ermöglichen.
Vorgeschlagene Derivatisierungs-Workflows
Die folgende Grafik veranschaulicht die beiden empfohlenen Pfade für die Derivatisierung von 1-Acetylazepan-4-carbonsäure vor der GC-MS-Analyse.
Abbildung 1: Schematischer Überblick der Derivatisierungsoptionen.
Protokoll 1: Silylierung mit MSTFA
Die Silylierung mit MSTFA ist eine der robustesten und am häufigsten verwendeten Methoden zur Derivatisierung von Carbonsäuren.[1] MSTFA ist ein starker Trimethylsilyl-Donator, und sein Nebenprodukt, N-Methyltrifluoracetamid, ist sehr flüchtig und stört die Chromatographie in der Regel nicht.[8]
3.1. Mechanismus der Silylierung
Die Reaktion ist eine nukleophile Substitution am Siliziumatom des MSTFA. Das Sauerstoffatom der Carboxylgruppe agiert als Nukleophil und greift das Siliziumatom an, was zur Abspaltung von N-Methyltrifluoracetamid und zur Bildung des Trimethylsilylesters führt.
Abbildung 2: Vereinfachte Silylierungsreaktion mit MSTFA.
3.2. Benötigte Materialien
| Material | Spezifikation |
| Proben | 1-Acetylazepan-4-carbonsäure, getrocknet oder in aprotischem Lösungsmittel |
| Derivatisierungsreagenz | N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) |
| Katalysator (optional) | 1% Trimethylchlorsilan (TMCS) in MSTFA oder Pyridin |
| Lösungsmittel | Pyridin, Acetonitril oder Ethylacetat (wasserfrei) |
| Reaktionsgefäße | 2 mL GC-Vials mit Septumkappen |
| Heizblock/Wasserbad | Temperaturkontrolliert |
| Mischer | Vortex-Mischer |
3.3. Schritt-für-Schritt-Protokoll
-
Probenvorbereitung: Überführen Sie eine bekannte Menge der Probe (typischerweise 10-100 µg) in ein GC-Vial. Falls die Probe in Lösung vorliegt, dampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom vollständig ein. Es ist entscheidend, dass die Probe wasserfrei ist, da Wasser mit dem MSTFA reagiert und die Ausbeute verringert.
-
Reagenzzugabe: Geben Sie 50 µL eines geeigneten wasserfreien Lösungsmittels (z. B. Pyridin) hinzu, um den Rückstand aufzulösen. Fügen Sie anschließend 50 µL MSTFA hinzu. Die Zugabe von 1% TMCS kann die Reaktion bei sterisch gehinderten Säuren beschleunigen, ist aber oft nicht notwendig.
-
Reaktion: Verschließen Sie das Vial fest und vortexen Sie es für 30 Sekunden. Erhitzen Sie die Mischung für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad.
-
Abkühlen: Lassen Sie das Vial auf Raumtemperatur abkühlen.
-
Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System. Injizieren Sie 1 µL der Reaktionslösung.
3.4. Kritische Parameter und Fehlerbehebung
-
Feuchtigkeit: Wasser ist der größte Feind der Silylierung. Verwenden Sie ausschließlich wasserfreie Lösungsmittel und Reagenzien und trocknen Sie die Proben gründlich. Unvollständige Derivatisierung oder der Abbau der Derivate äußert sich in Tailing-Peaks der Carbonsäure oder zusätzlichen Peaks im Chromatogramm.
-
Reaktionstemperatur und -zeit: Die angegebenen Bedingungen (60 °C, 30 min) sind ein guter Ausgangspunkt. Bei unvollständiger Reaktion können Temperatur und Zeit erhöht werden (z. B. 80 °C, 60 min).
-
Reagenzüberschuss: Es muss ein ausreichender molarer Überschuss an MSTFA verwendet werden, um eine vollständige Derivatisierung sicherzustellen.
Protokoll 2: Veresterung zu Methylester
Die Veresterung ist eine klassische und kostengünstige Methode zur Derivatisierung von Carbonsäuren. Die Verwendung von methanolischer Salzsäure ist eine gängige Variante.
4.1. Mechanismus der Fischer-Veresterung
Die Reaktion erfolgt über eine säurekatalysierte nukleophile Acylsubstitution. Das Proton der Säure protoniert den Carbonylsauerstoff der Carboxylgruppe, was die Karbonylgruppe für den nukleophilen Angriff durch den Alkohol (Methanol) aktiviert. Nach einer Protonenübertragung wird Wasser als Abgangsgruppe eliminiert, was zum Ester führt.
4.2. Benötigte Materialien
| Material | Spezifikation |
| Proben | 1-Acetylazepan-4-carbonsäure, getrocknet |
| Derivatisierungsreagenz | Methanolische Salzsäure (z. B. 3 N in Methanol) oder Acetylchlorid in Methanol |
| Lösungsmittel | Hexan oder Ethylacetat (für die Extraktion) |
| Neutralisationslösung | Gesättigte Natriumbicarbonatlösung (NaHCO₃) |
| Trockenmittel | Wasserfreies Natriumsulfat (Na₂SO₄) |
| Reaktionsgefäße | 2 mL GC-Vials mit Septumkappen |
| Heizblock/Wasserbad | Temperaturkontrolliert |
4.3. Schritt-für-Schritt-Protokoll
-
Probenvorbereitung: Überführen Sie eine bekannte Menge der getrockneten Probe (10-100 µg) in ein GC-Vial.
-
Reagenzzugabe: Fügen Sie 200 µL methanolischer HCl (3 N) hinzu.
-
Reaktion: Verschließen Sie das Vial fest und erhitzen Sie es für 60 Minuten bei 80 °C.
-
Abkühlen und Neutralisation: Lassen Sie das Vial auf Raumtemperatur abkühlen. Fügen Sie vorsichtig 500 µL einer gesättigten NaHCO₃-Lösung hinzu, um die restliche Säure zu neutralisieren (Achtung: CO₂-Entwicklung!).
-
Extraktion: Fügen Sie 200 µL Hexan oder Ethylacetat hinzu, vortexen Sie die Mischung für 1 Minute und lassen Sie die Phasen sich trennen.
-
Probengewinnung: Überführen Sie die obere organische Phase vorsichtig in ein neues Vial, das eine kleine Menge wasserfreies Na₂SO₄ enthält, um restliches Wasser zu entfernen.
-
Analyse: Die Probe ist nun bereit für die GC-MS-Analyse. Injizieren Sie 1 µL der organischen Phase.
4.4. Kritische Parameter und Fehlerbehebung
-
Säurekatalysator: Die Konzentration der Säure und die Reaktionstemperatur sind entscheidend für die Reaktionsgeschwindigkeit.[5] Kommerziell erhältliche Reagenzien (z. B. BF₃ in Methanol) können ebenfalls verwendet werden und bieten oft eine höhere Effizienz.
-
Wasserentfernung: Die Veresterung ist eine Gleichgewichtsreaktion. Die Anwesenheit von Wasser kann die Reaktion in Richtung der Ausgangsstoffe verschieben und die Ausbeute verringern.
-
Extraktion: Eine sorgfältige Phasentrennung ist wichtig, um wässrige Bestandteile nicht in die finale Probe zu übertragen, da dies das GC-System schädigen kann.
GC-MS-Parameter (Beispiel)
Die folgenden Parameter dienen als Ausgangspunkt und müssen für das spezifische Gerät und die Säule optimiert werden.
| Parameter | Einstellung |
| GC-System | Agilent 7890B GC / 5977B MSD (oder äquivalent) |
| Säule | HP-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent |
| Trägergas | Helium, konstanter Fluss bei 1.2 mL/min |
| Injektor | Splitless-Injektion, 250 °C, 1 µL Injektionsvolumen |
| Ofenprogramm | 80 °C für 2 min, dann mit 15 °C/min auf 280 °C, 5 min halten |
| MS-Transferline | 280 °C |
| Ionenquelle | 230 °C, Elektronenionisation (EI) bei 70 eV |
| Quadrupol | 150 °C |
| Scan-Bereich | m/z 40-550 |
Erwartete Ergebnisse und Interpretation
Nach der Derivatisierung wird erwartet, dass 1-Acetylazepan-4-carbonsäure als TMS-Ester oder Methylester eluiert. Der TMS-Ester wird eine höhere Molmasse und eine spätere Retentionszeit als der Methylester haben.
-
1-Acetylazepan-4-carbonsäure: C₉H₁₅NO₃, Molmasse = 185.22 g/mol
-
TMS-Ester-Derivat: C₁₂H₂₃NO₃Si, Molmasse = 257.40 g/mol
-
Methylester-Derivat: C₁₀H₁₇NO₃, Molmasse = 199.25 g/mol
Die Massenspektren der Derivate werden charakteristische Fragmentionen aufweisen. Für den TMS-Ester sind Ionen bei m/z 73 ([Si(CH₃)₃]⁺) und M-15 ([M-CH₃]⁺) typisch. Für den Methylester ist ein Verlust von Methoxy ([M-OCH₃]⁺, m/z 31) oder Methyl ([M-CH₃]⁺, m/z 15) zu erwarten. Die genaue Fragmentierung muss durch Analyse der erhaltenen Spektren und Vergleich mit Spektrendatenbanken bestätigt werden.
Fazit
Die Derivatisierung ist ein unerlässlicher Schritt für die zuverlässige GC-MS-Analyse von 1-Acetylazepan-4-carbonsäure. Sowohl die Silylierung mit MSTFA als auch die Veresterung zum Methylester sind effektive Methoden, um die Flüchtigkeit und thermische Stabilität des Analyten zu erhöhen. Die Wahl des Protokolls hängt von den laborinternen Gegebenheiten und der Probenmatrix ab. Die hier bereitgestellten detaillierten Protokolle und Erläuterungen bieten eine solide Grundlage für die Methodenentwicklung und -validierung und ermöglichen Forschern und Wissenschaftlern eine präzise und genaue Quantifizierung dieser Verbindung.
Referenzen
-
Stróżyńska, M. (2019). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS. [Link]
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Deutsche Sporthochschule Köln. Derivatisierung. Analyse & Methoden. [Link]
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Macherey-Nagel. Derivatisierungsmittel für die GC - Chromatographie. [Link]
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CS-Chromatographie Service GmbH. Derivatisierungsmittel, Testmischungen. [Link]
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LABO. (2009). Analytik der THC-Carbonsäure. [Link]
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GTFCh. MSTFA und MSTFA-D9 – unverzichtbare Werkzeuge für die massenspektrometrische Strukturaufklärung. [Link]
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PubMed. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies. [Link]
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ResearchGate. (2022). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization gas chromatography-mass spectrometry. [Link]
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Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science.
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Wie funktioniert die Gaschromatographie und was kann man damit machen? (2014). [Link]
-
G.O.T.T. F.R.I.E.D. GmbH. (2024). Die GC/MS Methode - Elastomere analysieren. YouTube. [Link]
-
Hochschule Neubrandenburg. (2015). Untersuchungen zur Eignung des Gaschromatographen mit Tandemmassenspektrometriekopplung zur Analyse von Melamin und Cyanursäure. [Link]
-
PubMed. (2014). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]
-
Walsh Medical Media. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Aqueous Extract of Daniellia oliveri Stem Bark. [Link]
-
Agilent. Analyse pharmakologisch relevanter Substanzen mit GC/MSD – EI/PCI/NCI. [Link]
-
PubMed. (2021). The Comparative Analysis of Carboxylic Acid Composition of Four Iris Species from Ukraine. [Link]
-
Universität des Saarlandes. Gaschromatographie Versuch mittels GC-MS. [Link]
-
reposiTUm. (2009). Amino acid analysis in biological fluids by GC-MS. [Link]
-
Faust Lab Science. Silylierungsmittel MSTFA. [Link]
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Application Notes and Protocols: Utilizing 1-Acetylazepane-4-carboxylic acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids and unique scaffolds into peptides is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced stability, target specificity, and novel pharmacological profiles.[1][2][3] 1-Acetylazepane-4-carboxylic acid, a cyclic scaffold, presents a valuable building block for introducing conformational constraints and novel chemical diversity into synthetic peptides and peptidomimetics.[1][4] These application notes provide a comprehensive guide for the effective use of 1-acetylazepane-4-carboxylic acid in solid-phase synthesis, detailing its properties, step-by-step protocols for its incorporation, and methods for the subsequent cleavage, purification, and analysis of the final product.
Introduction: The Rationale for Incorporating 1-Acetylazepane-4-carboxylic acid
Cyclic amino acids and their derivatives are instrumental in shaping the three-dimensional structure of peptides, which is crucial for their biological activity.[4] Unlike their linear counterparts, cyclic structures can pre-organize the peptide backbone, leading to improved binding affinity and resistance to enzymatic degradation.[4][5] 1-Acetylazepane-4-carboxylic acid, with its seven-membered ring, offers a unique conformational landscape compared to the more common five-membered (proline) or six-membered (piperidine-based) rings.
The N-acetyl group serves a dual purpose: it neutralizes the basicity of the secondary amine within the azepane ring, preventing unwanted side reactions during peptide synthesis, and it provides an additional point for potential molecular interactions. The incorporation of this scaffold can be particularly advantageous in the design of enzyme inhibitors, receptor agonists/antagonists, and other bioactive peptides where a specific and stable conformation is paramount for activity.[1]
Physicochemical Properties of 1-Acetylazepane-4-carboxylic acid
While specific experimental data for 1-Acetylazepane-4-carboxylic acid is not widely published, its properties can be inferred from similar structures like 1-acetylpiperidine-4-carboxylic acid and azepane-4-carboxylic acid.[6][7]
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C9H15NO3 | Based on its chemical structure. |
| Molecular Weight | ~185.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small organic carboxylic acids. |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. Limited solubility in water.[8] | The acetyl group and the hydrocarbon ring contribute to its organic solubility. |
| pKa of Carboxylic Acid | ~4-5 | Similar to other aliphatic carboxylic acids.[8] |
Solid-Phase Synthesis Workflow
The successful incorporation of 1-acetylazepane-4-carboxylic acid into a peptide sequence relies on a carefully planned solid-phase synthesis strategy. The following sections detail the key steps, from resin selection to the final purification of the peptide.
Caption: General workflow for solid-phase synthesis incorporating 1-Acetylazepane-4-carboxylic acid.
Resin Selection and Preparation
The choice of resin is critical for the success of solid-phase synthesis.[9] For peptides with a C-terminal carboxyl group, a Wang resin or a similar acid-labile resin is recommended.[10] If a C-terminal amide is desired, a Rink Amide resin should be used.
Protocol: Resin Swelling
-
Place the desired amount of resin (e.g., 100-200 mesh, 1% DVB) in a reaction vessel.[9]
-
Add a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to the resin.[9]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[9] The swelling factor is important as it affects the diffusion of reagents into the resin beads.[9]
-
After swelling, wash the resin several times with the solvent that will be used for the coupling reaction.
Coupling of 1-Acetylazepane-4-carboxylic acid to the Resin
The activation of the carboxylic acid is a key step to facilitate the formation of an amide bond with the free amine on the resin (or the growing peptide chain).[11] Several coupling reagents are available, each with its own advantages and disadvantages.[12][13][14]
Recommended Coupling Reagents:
| Reagent | Class | Key Characteristics |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective and efficient. DIC is preferred over DCC in solid-phase synthesis as the urea byproduct is soluble.[15] Oxyma is a safe and highly efficient additive for suppressing racemization.[14] |
| HBTU/HATU | Aminium/Uronium Salts | Highly efficient and fast-reacting, especially for sterically hindered couplings.[12] HATU is generally more reactive than HBTU.[12] |
| PyBOP | Phosphonium Salt | Excellent for routine synthesis and does not cause guanidinylation side reactions.[12] |
Protocol: Coupling using DIC/Oxyma
-
In a separate vial, dissolve 1-acetylazepane-4-carboxylic acid (3 equivalents relative to the resin loading) and Oxyma (3 equivalents) in DMF.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the swollen and washed resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
-
After a successful coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Sources
- 1. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]
- 2. Cyclic Peptide Therapeutics in Drug Discovery | AltaBioscience [altabioscience.com]
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- 4. mdpi.com [mdpi.com]
- 5. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 9. peptide.com [peptide.com]
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- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. bachem.com [bachem.com]
- 14. people.uniurb.it [people.uniurb.it]
- 15. peptide.com [peptide.com]
Application of Azepane Scaffolds in CNS Drug Discovery: A Technical Guide for Researchers
Introduction: The Azepane Scaffold - A Privileged Structure in CNS Drug Discovery
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a "privileged scaffold" in the realm of medicinal chemistry, particularly for the development of therapeutics targeting the Central Nervous System (CNS).[1] Its inherent three-dimensional structure, synthetic accessibility, and ability to confer favorable pharmacological properties have led to its incorporation into a multitude of clinically successful and investigational CNS drugs.[2][3] Azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anticonvulsant, and antidepressant effects, underscoring their versatility in addressing complex neurological and psychiatric disorders.[2][3]
This technical guide provides a comprehensive overview of the application of azepane scaffolds in CNS drug discovery. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively leverage this valuable chemical motif in their own research endeavors. We will delve into the strategic rationale for employing the azepane core, explore key synthetic methodologies, detail essential in vitro and in vivo evaluation techniques, and present illustrative case studies.
I. Strategic Rationale for Employing Azepane Scaffolds in CNS Drug Design
The strategic incorporation of an azepane ring into a CNS drug candidate is often driven by several key considerations that can positively impact its overall pharmacological profile.
A. Physicochemical Properties and Bioisosterism:
The azepane ring offers a unique conformational flexibility compared to its smaller five- and six-membered counterparts (pyrrolidine and piperidine). This flexibility allows for a more extensive exploration of the chemical space and can facilitate optimal interactions with the binding pockets of CNS targets. Furthermore, the azepane moiety can serve as a bioisosteric replacement for other cyclic systems, a strategy employed to modulate physicochemical properties such as lipophilicity and metabolic stability.[4][5][6][7][8] Modifying these properties is crucial for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile for a CNS drug, including the critical ability to cross the blood-brain barrier.[9]
B. Improved Pharmacokinetic and Pharmacodynamic Profiles:
The introduction of an azepane scaffold can lead to enhanced metabolic stability, a critical factor in prolonging the half-life of a drug and reducing the potential for the formation of toxic metabolites.[6] From a pharmacodynamic perspective, the specific stereochemistry and substitution patterns on the azepane ring can be fine-tuned to achieve high affinity and selectivity for a given CNS target, thereby minimizing off-target effects and improving the therapeutic index.[10][11]
II. Synthetic Strategies for Accessing Functionalized Azepane Scaffolds
A variety of synthetic methods have been developed to construct the azepane core and introduce functional diversity. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
A. Key Synthetic Methodologies:
Common strategies for azepane synthesis include:
-
Ring-closing metathesis followed by reduction: This powerful method allows for the formation of the seven-membered ring from acyclic precursors.[12]
-
Beckmann rearrangement: This classic transformation can be used to expand a six-membered piperidone ring into a seven-membered azepanone.[12]
-
Dearomative ring expansion of nitroarenes: This innovative approach provides access to polysubstituted azepanes from readily available aromatic starting materials.[12]
-
Tandem amination/cyclization reactions: These efficient one-pot procedures can be used to construct functionalized azepines from allenynes and amines.[13]
B. Representative Synthetic Protocol: Synthesis of a Substituted Azepane via Tandem Amination/Cyclization
This protocol provides a general procedure for the synthesis of a trifluoromethyl-substituted azepine-2-carboxylate, a valuable building block for further elaboration.[13]
Materials:
-
Substituted allenyne (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
[Cu(CH₃CN)₄PF₆] (10 mol%)
-
Anhydrous 1,4-dioxane
-
Argon atmosphere
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the substituted allenyne (0.404 mmol, 1.0 eq), the amine (0.485 mmol, 1.2 eq), and [Cu(CH₃CN)₄PF₆] (10 mol%).
-
Add anhydrous 1,4-dioxane (3 mL) to the flask.
-
Stir the reaction mixture at 70 °C for 6-16 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate or ethyl acetate/methanol) to afford the desired functionalized azepine.
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: The copper(I) catalyst is essential for facilitating both the amination of the allenyne and the subsequent intramolecular cyclization to form the azepine ring.
-
Anhydrous Conditions and Argon Atmosphere: These precautions are necessary to prevent the deactivation of the catalyst and to avoid unwanted side reactions with water or oxygen.
-
Elevated Temperature: The reaction is heated to provide the necessary activation energy for the cyclization step, which can be kinetically challenging for the formation of a seven-membered ring.
III. In Vitro and In Vivo Evaluation of Azepane-Based CNS Drug Candidates
A rigorous evaluation of the biological activity and pharmacokinetic properties of novel azepane derivatives is crucial for their advancement in the drug discovery pipeline.
A. In Vitro Assays:
-
Target Engagement Assays: Radioligand binding assays and functional assays are used to determine the affinity and potency of the compounds at their intended CNS target (e.g., receptors, transporters, or enzymes).[10]
-
Selectivity Profiling: Compounds should be screened against a panel of related and unrelated targets to assess their selectivity and identify potential off-target liabilities.
-
In Vitro ADME Assays: These assays evaluate parameters such as metabolic stability in liver microsomes, plasma protein binding, and permeability across cell-based models of the blood-brain barrier.
B. In Vivo Evaluation:
-
Pharmacokinetic Studies: These studies in animal models determine the absorption, distribution, metabolism, and excretion of the compound, including its ability to penetrate the CNS.[10]
-
Pharmacodynamic and Efficacy Models: Animal models of specific CNS disorders are used to evaluate the therapeutic potential of the azepane derivatives. Behavioral tests can assess effects on anxiety, depression, psychosis, and cognition.[14]
-
Toxicology Studies: Preliminary toxicology studies are conducted to assess the safety profile of the lead candidates.
Protocol: In Vitro Monoamine Transporter Inhibition Assay
This protocol describes a radioactive ligand displacement assay to determine the inhibitory activity of an azepane derivative on the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[10]
Materials:
-
Cell membranes expressing human NET, DAT, or SERT
-
Radioligands specific for each transporter (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT)
-
Test compound (azepane derivative) at various concentrations
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Wash the filters to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
IV. Case Studies: Azepane Scaffolds in Action
The versatility of the azepane scaffold is exemplified by its presence in several marketed and investigational CNS drugs.
A. Modulators of Monoamine Transporters:
A number of azepane-based compounds have been identified as potent inhibitors of monoamine transporters, which are key targets for the treatment of depression and other mood disorders.[10][11] For instance, N-benzylated bicyclic azepanes have emerged as potent inhibitors of the norepinephrine (NET) and dopamine (DAT) transporters, with some also showing activity at the σ-1 receptor.[10][11] The tunability of this scaffold allows for the optimization of potency and selectivity through structural modifications, such as halogenation of the benzyl group.[10][11]
B. Modulators of Glutamate Receptors:
The glutamatergic system plays a crucial role in synaptic plasticity, learning, and memory.[15] Positive allosteric modulators (PAMs) of AMPA and kainate receptors, which enhance glutamatergic signaling, are being investigated for the treatment of cognitive disorders.[16][17] The azepane scaffold can be incorporated into the design of such modulators to fine-tune their pharmacological properties.
C. Vasopressin V1a Receptor Antagonists:
Azepane-containing compounds are also being explored as antagonists of the vasopressin V1a receptor for the treatment of stress-related disorders.[18] Clinical candidates like SRX246 and SRX251, which are CNS-penetrant and orally bioavailable, have shown promise in preclinical models of stress, fear, and aggression.[18]
V. Data Presentation and Visualization
Table 1: Preliminary Structure-Activity Relationship (SAR) of Halogenated N-Benzylated Bicyclic Azepanes on Monoamine Transporters [10]
| Compound | Substitution on Benzyl Ring | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) |
| (R,R)-1a | Unsubstituted | < 100 | < 100 | > 1000 |
| Analog 1 | p-Chloro | > 1000 | > 1000 | > 1000 |
| Analog 2 | o-Chloro | < 100 | < 100 | < 1000 |
| Analog 3 | m-Chloro | < 50 | < 100 | < 500 |
| Analog 4 | m-Bromo | < 50 | < 100 | < 500 |
Note: Data are presented as mean values from two measurements, each performed in triplicate.
Diagrams:
Caption: Synthetic Workflow for Azepine Synthesis.
Caption: Inhibition of Monoamine Reuptake by Azepane Derivatives.
Caption: Structure-Activity Relationship Logic.
VI. Conclusion and Future Directions
The azepane scaffold has firmly established its importance in CNS drug discovery, with its presence in numerous successful and promising therapeutic agents.[2][3] Its unique structural and physicochemical properties provide medicinal chemists with a versatile tool to address the multifaceted challenges of designing drugs for complex neurological and psychiatric disorders. Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies to access a wider range of functionalized azepanes.[19] Furthermore, a deeper understanding of the structure-activity relationships and the mechanisms of action of azepane-based compounds will be crucial for the rational design of next-generation CNS therapeutics with improved efficacy and safety profiles.[19]
VII. References
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. Retrieved January 26, 2026, from [Link]
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025, April 24). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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CNS-Active - Drug Hunter. (n.d.). Drug Hunter. Retrieved January 26, 2026, from [Link]
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019, January 15). PubMed. Retrieved January 26, 2026, from [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). CyberLeninka. Retrieved January 26, 2026, from [Link]
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A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[2][11]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. (2026, January 24). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. (2025, July 4). PubMed. Retrieved January 26, 2026, from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved January 26, 2026, from [Link]
-
Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Substrates and Inhibitors of Excitatory Amino Acid Transporters (EAATs) and the Glutamate/Cystine Exchanger System xc−. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Clinical Candidates — Azevan. (n.d.). Azevan Pharmaceuticals. Retrieved January 26, 2026, from [Link]
-
Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025, May 8). PubMed. Retrieved January 26, 2026, from [Link]
-
Approaches to CNS Drug Delivery with a Focus on Transporter-Mediated Transcytosis. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]
-
Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. (2024, April 15). PubMed. Retrieved January 26, 2026, from [Link]
-
Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Drug transporters in the central nervous system. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. Retrieved January 26, 2026, from [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022, August 15). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Drugs acting on the Central Nervous System (CNS). (n.d.). SlideShare. Retrieved January 26, 2026, from [Link]
-
(PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (n.d.). Open Access Journals. Retrieved January 26, 2026, from [Link]
-
Synthesis and reactions of Seven membered heterocycle-Azepines. (n.d.). SlideShare. Retrieved January 26, 2026, from [Link]
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- 16. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Common impurities in 1-Acetylazepane-4-carboxylic acid and their removal
Welcome to the technical support center for 1-Acetylazepane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis, purification, and handling of this compound. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of 1-Acetylazepane-4-carboxylic acid?
A1: The impurity profile of 1-Acetylazepane-4-carboxylic acid is largely dependent on its synthetic route. A common and straightforward synthesis involves the acetylation of Azepane-4-carboxylic acid. Based on this, the following impurities are frequently observed:
-
Unreacted Starting Material: Azepane-4-carboxylic acid is a common impurity if the acetylation reaction does not go to completion.
-
Reagent-Related Impurities:
-
Acetic Acid: If acetic anhydride is used as the acetylating agent, its hydrolysis can lead to acetic acid as a byproduct.
-
Diacetylated Products: While less common, over-acetylation could potentially occur under certain conditions.
-
Salts: If acetyl chloride and a base (e.g., triethylamine) are used, the corresponding hydrochloride salt (triethylamine hydrochloride) will be a significant byproduct.
-
-
Solvent Residues: Residual solvents used during the reaction or purification (e.g., dichloromethane, ethyl acetate, tetrahydrofuran) are common.
-
Degradation Products: The amide bond of the acetyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of Azepane-4-carboxylic acid and acetic acid.
Q2: How can I detect the presence of these impurities?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Thin Layer Chromatography (TLC): A quick and effective method to visualize the presence of starting materials and major byproducts.[1] The carboxylic acid group may cause smearing on the silica plate; this can often be mitigated by adding a small amount of acetic acid to the mobile phase.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating and quantifying the main compound and its impurities.[2][3] A UV detector is suitable if the impurities have a chromophore, or a more universal detector like a mass spectrometer (LC-MS) can be used for identification.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities if their concentration is high enough (typically >1%).[5] Characteristic peaks for the starting material or acetic acid can be easily identified.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of unknown impurities, which aids in their structural elucidation.[5][6]
Q3: What are the recommended storage conditions for 1-Acetylazepane-4-carboxylic acid to minimize degradation?
A3: To ensure long-term stability, 1-Acetylazepane-4-carboxylic acid should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or reaction with atmospheric moisture. Given its carboxylic acid and amide functionalities, it is particularly important to protect it from humid environments to minimize hydrolysis.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Action(s) |
| Broad or Tailing Peaks in HPLC | 1. Interaction of the carboxylic acid with the stationary phase. 2. Presence of multiple, closely related impurities. | 1. Acidify the mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid. 2. Optimize the HPLC gradient and column chemistry for better separation. |
| Low Purity After Synthesis | 1. Incomplete reaction. 2. Inefficient work-up procedure. | 1. Monitor the reaction progress by TLC or HPLC to ensure completion. Consider increasing the reaction time or temperature if necessary. 2. Implement an acid-base extraction to remove unreacted starting materials and acidic/basic byproducts.[8] |
| Presence of Unreacted Azepane-4-carboxylic acid | Incomplete acetylation. | 1. Use a slight excess of the acetylating agent. 2. Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. |
| Unexpected Peaks in NMR Spectrum | Presence of residual solvents or unknown byproducts. | 1. Dry the sample under high vacuum to remove volatile solvents. 2. Analyze the sample by LC-MS to identify the molecular weights of the unknown impurities. |
Experimental Protocols
Protocol 1: General Purification of 1-Acetylazepane-4-carboxylic acid by Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities from the acidic product.[8][9]
Materials:
-
Crude 1-Acetylazepane-4-carboxylic acid
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether).
-
Basification and Extraction: Transfer the solution to a separatory funnel and add 1 M NaOH solution. The carboxylic acid will be deprotonated to its carboxylate salt and move to the aqueous layer. Shake the funnel vigorously and allow the layers to separate.
-
Separation: Drain the aqueous layer into a clean flask. Extract the organic layer again with 1 M NaOH to ensure complete transfer of the acidic product.
-
Combine Aqueous Layers: Combine the aqueous extracts. The neutral and basic impurities will remain in the organic layer, which can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2-3). The purified 1-Acetylazepane-4-carboxylic acid will precipitate out if it is a solid, or it can be extracted.
-
Extraction of Purified Product: Extract the acidified aqueous solution multiple times with a fresh organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine to remove excess water. Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization of 1-Acetylazepane-4-carboxylic acid
Recrystallization is an effective method for purifying solid compounds.[9] The choice of solvent is crucial and may require some experimentation.
Materials:
-
Crude 1-Acetylazepane-4-carboxylic acid
-
A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Workflow for the purification of 1-Acetylazepane-4-carboxylic acid.
References
-
Králová, P., Lemrová, B., & Maloň, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36549–36561. [Link]
- Králová, P., Lemrová, B., & Maloň, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
-
Nakano, S., & Imasaka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4864. [Link]
-
Prathyun, U., & Baidya, F. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research, 19(3), 235-239. [Link]
-
Wojtowicz, W., et al. (2021). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 26(11), 3328. [Link]
-
Reddit user discussion on isolating a carboxylic acid. (2019). r/chemhelp. [Link]
-
Castillo Millán, J., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(3). [Link]
-
Al-Othman, Z. A., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64. [Link]
-
Houghtaling, J., & Dudley, G. B. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 75, 153106. [Link]
-
Sun, S., et al. (2021). Carboxylic Acid Concentration in Downstream Bioprocessing Using High-Pressure Reverse Osmosis. ACS Sustainable Chemistry & Engineering, 9(16), 5606–5615. [Link]
-
Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. Chem 360 Jasperse Ch. 20, 21 Notes. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. [Link]
-
Silver, J. (2013). How can I purify carboxylic acid? ResearchGate. [Link]
-
Gürbüz, F., & Durgun, M. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1135-1144. [Link]
-
Request PDF on Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. (2021). ResearchGate. [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. [Link]
-
Glace, M., et al. (2024). Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. ResearchGate. [Link]
-
Charville, H., et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 1(1), 59-81. [Link]
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- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of 1-Acetylazepane-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Acetylazepane-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during this multi-step synthesis.
Introduction: A Two-Step Pathway to 1-Acetylazepane-4-carboxylic acid
The synthesis of 1-Acetylazepane-4-carboxylic acid is most effectively approached through a two-step sequence starting from a commercially available precursor, Ethyl azepane-4-carboxylate. The overall strategy involves:
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N-Acetylation: Introduction of an acetyl group onto the nitrogen atom of the azepane ring.
-
Selective Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid while preserving the N-acetyl amide bond.
This guide will break down each of these steps, addressing potential pitfalls and providing robust solutions to maximize your yield and ensure the integrity of your final product.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of 1-Acetylazepane-4-carboxylic acid.
Part 1: N-Acetylation of Ethyl Azepane-4-carboxylate
N-acetylation is a common and generally high-yielding reaction.[1][2] However, careful selection of reagents and reaction conditions is crucial to avoid side products and ensure complete conversion.
Frequently Asked Questions (FAQs)
Q1: Which acetylating agent should I use: acetyl chloride or acetic anhydride?
A1: Both acetyl chloride and acetic anhydride are effective for N-acetylation.[2][3]
-
Acetyl Chloride: Highly reactive, but generates hydrochloric acid (HCl) as a byproduct. This requires the use of a base to neutralize the HCl and prevent the protonation of the starting amine, which would render it unreactive.[3]
-
Acetic Anhydride: Generally preferred as it is less volatile and corrosive. The byproduct is acetic acid, which is less aggressive than HCl. A base is still recommended to drive the reaction to completion.
For this specific synthesis, acetic anhydride is the recommended starting point due to its ease of handling and the milder reaction conditions it allows.
Q2: What is the role of the base in this reaction, and which one should I choose?
A2: A base is essential to neutralize the acidic byproduct (HCl or acetic acid), preventing the amine from being protonated and taken out of the reaction.[3] For aliphatic amines like ethyl azepane-4-carboxylate, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is ideal. Pyridine can also be used.[3] An inorganic base like sodium bicarbonate can also be effective, particularly in a biphasic system or for a more environmentally friendly approach.
Q3: What solvent is most appropriate for the N-acetylation step?
A3: Aprotic solvents are generally used to prevent reaction with the acetylating agent. Common choices include:
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Ethyl acetate
DCM is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies product isolation.
Troubleshooting Guide: N-Acetylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Protonated Starting Material: If starting with ethyl azepane-4-carboxylate hydrochloride, the amine is protonated. 2. Insufficient Base: Not enough base to neutralize the acidic byproduct. 3. Low Reaction Temperature: Reaction may be too slow at room temperature. | 1. Add an additional equivalent of base to neutralize the HCl salt before adding the acetylating agent. 2. Use at least 1.1 equivalents of base (or 2.1 equivalents if starting with the HCl salt). 3. Gently warm the reaction to 40-50 °C, but monitor for side reactions. |
| Formation of Impurities | 1. Excess Acetylating Agent: Can lead to side reactions or make purification difficult. 2. Reaction with Solvent: Though less common with the recommended solvents. | 1. Use a slight excess (1.05-1.1 equivalents) of the acetylating agent. Avoid large excesses. 2. Ensure the solvent is dry and of appropriate grade. |
| Difficult Purification | 1. Residual Acetic Acid/Anhydride: These can be challenging to remove. 2. Emulsion during Workup: Can occur if using aqueous washes. | 1. During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities. 2. Add a small amount of brine to the aqueous layer to break up emulsions. |
Part 2: Selective Hydrolysis of Ethyl 1-Acetylazepane-4-carboxylate
The critical challenge in this step is to hydrolyze the ethyl ester to a carboxylic acid without cleaving the N-acetyl amide bond. Amide hydrolysis is generally much more difficult than ester hydrolysis, requiring harsh acidic or basic conditions and prolonged heating.[4][5] This difference in reactivity allows for selective ester hydrolysis under milder conditions.
Frequently Asked Questions (FAQs)
Q1: Should I use acid-catalyzed or base-catalyzed hydrolysis?
A1: Base-catalyzed hydrolysis (saponification) is strongly recommended for this synthesis.
-
Acid-catalyzed hydrolysis is a reversible reaction, which can lead to incomplete conversion.[6] More importantly, under acidic conditions, especially with heating, there is a risk of hydrolyzing the N-acetyl amide bond.[7]
-
Base-catalyzed hydrolysis is essentially irreversible and can be performed under milder conditions (e.g., room temperature or gentle warming), which helps to preserve the amide bond.[6]
Q2: Which base is best for selective ester hydrolysis?
A2: Lithium hydroxide (LiOH) is an excellent choice. It is highly effective for ester hydrolysis in aqueous solvent mixtures (like THF/water or methanol/water) and is less likely to cause side reactions compared to stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at higher concentrations.
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method. The product, being a carboxylic acid, will be significantly more polar than the starting ester. A typical TLC system would be a mixture of ethyl acetate and hexanes for the starting material, with the addition of a small amount of acetic acid or methanol to the mobile phase to ensure the carboxylic acid product moves from the baseline.
Troubleshooting Guide: Selective Hydrolysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient Base: Not enough base to complete the saponification. 2. Low Temperature/Short Reaction Time: The reaction may be proceeding slowly. 3. Poor Solubility: The ester may not be fully dissolved in the reaction medium. | 1. Use a slight excess of base (e.g., 1.2-1.5 equivalents of LiOH). 2. Allow the reaction to stir for a longer period at room temperature or gently warm to 30-40 °C. 3. Ensure a sufficient amount of co-solvent (e.g., THF, methanol) is used to fully dissolve the starting material. |
| Amide Bond Cleavage | 1. Harsh Reaction Conditions: Using a strong base (NaOH/KOH) at high temperatures. 2. Prolonged Reaction Time at Elevated Temperature. | 1. Use LiOH at room temperature. Avoid high temperatures and strong bases. 2. Monitor the reaction by TLC and work it up as soon as the starting material is consumed. |
| Difficult Product Isolation | 1. Product is a salt: After basic hydrolysis, the product is a carboxylate salt, which is water-soluble. 2. Emulsions during Acidification/Extraction. | 1. After the reaction is complete, carefully acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~3-4 to protonate the carboxylate. 2. Extract the product with a suitable organic solvent like ethyl acetate or a mixture of DCM and isopropanol. Use brine to break any emulsions. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-acetylazepane-4-carboxylate
Caption: Workflow for the N-acetylation of ethyl azepane-4-carboxylate.
Step-by-Step Procedure:
-
To a solution of ethyl azepane-4-carboxylate hydrochloride (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M), add triethylamine (2.2 eq.). Stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 1-Acetylazepane-4-carboxylic acid
Caption: Workflow for the selective hydrolysis of ethyl 1-acetylazepane-4-carboxylate.
Step-by-Step Procedure:
-
Dissolve ethyl 1-acetylazepane-4-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (1.5 eq.) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until all the starting material has been consumed (typically 4-8 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product, 1-Acetylazepane-4-carboxylic acid.
References
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2850–2863. Available at: [Link]
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Basu, K., et al. (2009). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 121(5), 603-610. Available at: [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
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Nagy, J., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 26(21), 6485. Available at: [Link]
-
Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
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Organic Chemistry Portal. (n.d.). Azepine synthesis. Retrieved from [Link]
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PubChem. (n.d.). Azepane-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Singh, L., & Ram, R. N. (1994). Chemoselective Hydrolysis of Amides in the Presence of Esters by Copper(II)/Glyoxal: Metal Complexation as the Core Motif for Selective Amide Activation. The Journal of Organic Chemistry, 59(4), 710–711. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3136–3142. Available at: [Link]
-
Forbes, D. C., et al. (2016). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Chemical Communications, 52(75), 11287-11290. Available at: [Link]
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ResearchGate. (n.d.). Optimized reaction condition for ester hydrolysis reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing N-acetylamino acid.
-
Kamounah, F. S., et al. (2014). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Journal of Chemical and Pharmaceutical Research, 6(11), 845-854. Available at: [Link]
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Al-Karmalawy, A. A., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports, 13(1), 669. Available at: [Link]
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Royal Society of Chemistry. (2016). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Available at: [Link]
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Bvn, P., et al. (2019). Preparation of Biowax Esters in Continuous Flow Conditions. ACS Omega, 4(26), 21953–21961. Available at: [Link]
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ResearchGate. (n.d.). Preparation and use of N-acetyl-α-amino acids. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 3). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]
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MDPI. (2023, September 5). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Retrieved from [Link]
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Clark, J. (2004). hydrolysis of esters. Chemguide. Retrieved from [Link]
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ScienceDirect. (n.d.). Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, March 19). 6.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
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Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
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ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]
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Technical Support Center: Synthesis of Seven-Membered Heterocyclic Compounds
Welcome to the technical support center for the synthesis of seven-membered heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges associated with constructing these valuable scaffolds. Seven-membered heterocycles, such as azepines, diazepines, and oxepines, are core motifs in numerous FDA-approved drugs and promising therapeutic leads.[1] However, their synthesis is notoriously difficult compared to their five- and six-membered counterparts due to a combination of unfavorable thermodynamic and kinetic factors.[2][3]
This resource provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to enhance the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is my intramolecular cyclization to form a seven-membered ring consistently failing or giving low yields?
A: The formation of seven-membered rings via direct cyclization is inherently challenging due to unfavorable thermodynamics.[2] There are two primary reasons for this:
-
Enthalpic Strain: The ring is large enough to suffer from transannular strain (non-bonded interactions between atoms across the ring) but not flexible enough to easily adopt a conformation that minimizes these interactions.[3][4]
-
Entropic Disadvantage: Bringing the two reactive ends of a flexible linear precursor together to form a medium-sized ring is entropically disfavored compared to the formation of smaller, more rigid rings.[3][5] The significant loss of conformational freedom in the transition state creates a high kinetic barrier.
To overcome this, consider strategies that circumvent a direct end-to-end cyclization, such as ring-expansion reactions, which can be more kinetically and thermodynamically favorable.[3]
Q2: I am attempting a benzodiazepine synthesis by condensing an o-phenylenediamine with a ketone, but the reaction is sluggish and messy. What am I doing wrong?
A: This is a common issue often related to catalyst choice and reaction conditions. While seemingly straightforward, this condensation requires an effective acid catalyst to activate the carbonyl group and facilitate the cyclization and dehydration steps. Many traditional catalysts suffer from drawbacks like long reaction times, harsh conditions, and the formation of multiple side products.[6]
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: Traditional Lewis acids or Brønsted acids can work but often require high temperatures, leading to degradation. Consider using a solid acid catalyst, such as the zeolite H-MCM-22. These catalysts offer a high concentration of acid sites on a porous surface, enabling the reaction to proceed efficiently even at room temperature, which minimizes side reactions.[6][7]
-
Optimize Catalyst Loading: The amount of catalyst is critical. For solid acid catalysts, an insufficient amount will result in low conversion, while an excess may not improve the yield further and can complicate purification. For instance, in the synthesis of 1,5-benzodiazepines using H-MCM-22, increasing the catalyst weight from 50 mg to 150 mg dramatically increased the yield from 30% to 87%, after which the yield plateaued.[6]
-
Solvent Choice: Ensure your solvent is appropriate for the reaction and does not interfere with the catalyst.
Q3: My target oxepine or thiepine compound seems to be unstable and decomposes during workup or purification. How can I isolate it?
A: Monocyclic oxepines and thiepines are notoriously unstable.[8]
-
Oxepines often exist in equilibrium with their more stable valence tautomer, benzene oxide.[9] They are sensitive to acid, which can catalyze aromatization to form phenols.[8]
-
Thiepines are generally even less stable than oxepines and can readily extrude sulfur upon gentle heating to form benzene, a process driven by the formation of the stable aromatic ring.[8]
Strategies for Isolation:
-
Avoid Harsh Conditions: Use mild workup procedures. Avoid strong acids and high temperatures at all costs.
-
Stabilize the Ring: Stability is enhanced by fusion to benzene rings (e.g., dibenzo[b,f]oxepines) or by incorporating bulky substituents at the 2- and 7-positions, which sterically hinder the conformational changes required for decomposition.
-
Minimize Purification Time: Use rapid purification techniques like flash chromatography on a neutral support (e.g., deactivated silica gel) and immediately store the purified compound at low temperature in the dark.
Troubleshooting Guide 1: Low Yield in Benzodiazepine Synthesis
This guide addresses a common scenario: the attempted intramolecular cyclization of an N-acylated aminobenzophenone precursor resulting in low yield, significant starting material recovery, or formation of hydrolysis byproducts.
Scenario: Attempted direct cyclization of N-(2-Benzoyl-4-chlorophenyl)formamide to form a diazepine ring.
-
Symptoms:
-
Very low conversion to the desired benzodiazepine.
-
Significant recovery of the starting formamide.
-
Presence of 2-amino-5-chlorobenzophenone as a major byproduct.[5]
-
-
Root Cause Analysis: The primary issue is the low electrophilicity of the formyl group's carbon atom. It is not reactive enough to be attacked by the aniline nitrogen to close the seven-membered ring.[5][7] Furthermore, any acidic or basic conditions used to try and force the cyclization will preferentially catalyze the hydrolysis of the formamide bond, leading to the formation of 2-amino-5-chlorobenzophenone.[5]
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for benzodiazepine synthesis.
Validated Protocol: Multi-Step Synthesis of Diazepam Core
This protocol replaces the problematic direct cyclization with a robust, two-step sequence.
Step 1: Hydrolysis of the Formamide Precursor
-
Setup: To a round-bottom flask containing N-(2-benzoyl-4-chlorophenyl)formamide, add a 3:1 mixture of methanol and water.
-
Reaction: Add 1.5 equivalents of sodium carbonate (Na₂CO₃) and heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure. The product, 2-amino-5-chlorobenzophenone, will precipitate from the aqueous solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity to proceed to the next step.
Step 2: Cyclization with Glycine Ethyl Ester
-
Setup: In a flask equipped with a reflux condenser, dissolve the 2-amino-5-chlorobenzophenone from Step 1 in pyridine.
-
Addition: Add 1.2 equivalents of glycine ethyl ester hydrochloride.
-
Reaction: Heat the mixture to reflux (approx. 115 °C) for 4-6 hours. The pyridine acts as both the solvent and the base. Monitor the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired 1,4-benzodiazepine derivative.
Troubleshooting Guide 2: Optimizing Ring-Closing Reactions
This guide focuses on improving the yield of seven-membered rings formed via intramolecular reactions, where unfavorable kinetics and side reactions are common.
-
Symptoms:
-
Low yield of the desired seven-membered ring.
-
Formation of oligomers or polymers.
-
Recovery of unreacted linear precursor.
-
Formation of smaller, more stable rings (if alternative reaction pathways exist).
-
-
Root Cause Analysis: The primary challenge is overcoming the high kinetic barrier for 7-membered ring formation. At standard concentrations, intermolecular reactions (leading to polymers) can outcompete the desired intramolecular cyclization.
Key Experimental Parameters and Their Causality
| Parameter | Recommended Action | Scientific Rationale |
| Concentration | Run the reaction under high dilution conditions (e.g., 0.05 M to 0.001 M). | High dilution favors intramolecular reactions over intermolecular ones by reducing the probability of two different molecules encountering each other. A study on Brønsted acid-catalyzed cyclization found that reducing the concentration from 0.1 M to 0.05 M significantly improved the yield of the seven-membered ring product.[10] |
| Rate of Addition | Use a syringe pump for slow addition of the substrate to the reaction vessel over several hours. | This technique, known as pseudo-dilution or slow addition, maintains a very low instantaneous concentration of the substrate in the flask, further promoting the desired intramolecular pathway. |
| Solvent | Choose a solvent that can stabilize the transition state or the product. | The choice of solvent can be critical. In one reported synthesis of a 2,4-benzodiazepine, switching the solvent from anisole to DMF was crucial for isolating the product in high yield, as the more polar DMF likely stabilized the polar seven-membered ring, preventing rearrangement.[11] |
| Catalyst/Reagent | Select a highly efficient catalyst that can operate under mild conditions. | A more active catalyst can lower the activation energy for the desired cyclization, allowing the reaction to proceed at lower temperatures where side reactions and degradation are less likely. For example, modern gold(I) catalysts are highly effective in promoting challenging 7-endo-dig cyclizations that are disfavored with other methods.[12] |
Experimental Workflow: High-Dilution Cyclization
Caption: Workflow for high-dilution intramolecular cyclization.
References
-
Alcaide, B., Almendros, P., & Fernández, I. (2018). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters, 20(15), 4569–4572. [Link]
-
Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2008). Palladium-Catalyzed Synthesis of Benzodiazepines and Other N-Heterocycles. Molecules, 13(3), 585-597. [Link]
-
Kantam, M. L., Likhitha, V., Neelima, B., & Choudary, B. M. (2006). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Molecular Catalysis A: Chemical, 256(1-2), 269-273. [Link]
- Reeder, E., & Sternbach, L. H. (1995). U.S. Patent No. 5,466,799. Washington, DC: U.S.
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Srinivas, K., Kumar, A., & Reddy, G. O. (2012). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 4(1), 441-447. [Link]
-
Slideshare. (2017). Seven membered heterocycles-Oxepines & thiepines. [Link]
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Rana, R., & Ansari, A. (2023). Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. Journal of Physics: Conference Series, 2603, 012058. [Link]
-
Diaconu, V. M., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 29(1), 234. [Link]
-
Nevado, C., et al. (2018). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters, 20(15), 4569-4572. [Link]
-
Szymański, P., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116368. [Link]
-
Kwan, B. (2003). Conformational Analysis of Medium Rings. MacMillan Group Meeting, Caltech. [Link]
-
Comprehensive Organic Chemistry II. (2014). Seven-Membered Rings. Elsevier. [Link]
-
Cole, K. P., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4. [Link]
-
Clarke, A. K., & Unsworth, W. P. (2019). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Communications, 55(82), 12258-12267. [Link]
-
IGNOU. (n.d.). Unit 8: Seven and Large Membered Heterocycles. eGyanKosh. [Link]
-
da Silva, A. B., et al. (2025). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. The Chemical Record, 25(1), e202500050. [Link]
-
Vin Chemistry. (2021, September 14). synthesis and reactions of oxepine and thiepine. YouTube. [Link]
-
Unsworth, W. P., et al. (2020). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. The Journal of Organic Chemistry, 85(24), 16018–16028. [Link]
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Technical Support Center: A Researcher's Guide to the Synthesis of Heterocyclic Compounds
Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing practical and in-depth support for common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the underlying principles of synthetic choices, offering robust troubleshooting strategies and detailed experimental workflows to ensure the success of your reactions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Common Issues and Solutions
-
Core Synthetic Protocols: In-Depth Guides
-
Hantzsch Pyridine Synthesis
-
Fischer Indole Synthesis
-
Paal-Knorr Synthesis of Furans and Thiophenes
-
-
References
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of heterocyclic compounds.
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in heterocyclic synthesis can often be traced back to a few key factors. A systematic evaluation of your experimental setup is the most effective way to diagnose the issue. Consider the following:
-
Purity of Reagents and Solvents: Impurities can act as catalysts for side reactions or inhibit your desired transformation. Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous when necessary.
-
Reaction Conditions: Suboptimal temperature, reaction time, or concentration of reactants can significantly impact yield. Small-scale trial reactions are invaluable for optimizing these parameters without committing large quantities of starting materials.[1]
-
Atmospheric Contamination: Many reagents and intermediates in heterocyclic synthesis are sensitive to moisture and oxygen. Ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket, if your reaction is air-sensitive.
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates. Ensure your stirring is vigorous enough for the scale and viscosity of your reaction.
-
Product Decomposition: The target heterocycle may be unstable under the reaction or workup conditions. Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess product stability over time.
Q2: I am observing multiple spots on my TLC, indicating the formation of side products. How can I improve the selectivity of my reaction?
The formation of side products is a common challenge. Here’s how to approach it:
-
Re-evaluate Your Reaction Conditions: Temperature can have a profound effect on selectivity. Running the reaction at a lower temperature can sometimes favor the desired kinetic product over thermodynamic side products.
-
Choice of Catalyst: The catalyst can dramatically influence the reaction pathway. For instance, in the Fischer indole synthesis, both Brønsted and Lewis acids can be used, and the choice can affect the outcome.[2]
-
Protecting Groups: If your starting materials have multiple reactive sites, the use of protecting groups can prevent unwanted side reactions.
-
Order of Addition: In multi-component reactions, the order in which you add the reagents can sometimes influence the product distribution.
Q3: My product is difficult to purify. What are some effective strategies for purifying heterocyclic compounds?
Purification is a critical step that can be challenging due to the diverse properties of heterocycles.
-
Chromatography:
-
Column Chromatography: This is the most common method. For basic compounds like pyridines, peak tailing on silica gel can be an issue due to interactions with acidic silanol groups. This can often be mitigated by adding a small amount of a competing base, like triethylamine (TEA), to the eluent.[3]
-
Gas Chromatography (GC): For volatile substituted pyridines, capillary GC can provide excellent separation.[4]
-
-
Crystallization: If your compound is a solid, recrystallization is an excellent method for achieving high purity. The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Extraction: A simple acid-base extraction can be very effective for purifying basic or acidic heterocycles. For example, a basic pyridine derivative can be protonated with an aqueous acid, extracted into the aqueous layer to remove neutral organic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems in specific heterocyclic syntheses.
Hantzsch Pyridine Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction; decomposition of reactants or products. | Optimize reaction time and temperature. Ensure the purity of the aldehyde, as impurities can inhibit the reaction. Consider using a catalyst such as p-toluenesulfonic acid (PTSA) or ceric ammonium nitrate (CAN) to improve the reaction rate and yield.[1][5] |
| Formation of Michael Adduct Side Product | The Knoevenagel condensation product of the aldehyde and β-ketoester can undergo a Michael addition with a second equivalent of the β-ketoester. | This is often favored under certain conditions. Adjusting the stoichiometry of the reactants or the order of addition may help. Running the reaction at a lower temperature can also improve selectivity. |
| Oxidation of Dihydropyridine to Pyridine is Inefficient | The chosen oxidizing agent is not effective, or the reaction conditions are not optimal. | If the desired product is the pyridine, a subsequent oxidation step is necessary. Common oxidizing agents include nitric acid, ferric chloride, or potassium permanganate.[1] Ensure the correct stoichiometry of the oxidizing agent and appropriate reaction time. |
Fischer Indole Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Proceed | The arylhydrazone is not forming, or the[1][1]-sigmatropic rearrangement is not occurring. | Ensure the acid catalyst is active and present in a sufficient amount. Both Brønsted and Lewis acids can be used.[2] For unstable hydrazones, they can be generated in situ. The choice of acid can be critical; polyphosphoric acid (PPA) is often effective for challenging substrates. |
| Formation of Indolenine Side Products | This can occur with certain ketones and reaction conditions. | The formation of indolenines is a known side reaction.[6] Careful selection of the starting ketone and optimization of the acid catalyst and temperature can minimize this. |
| Regioselectivity Issues with Substituted Phenylhydrazines | The cyclization can occur at two different positions on the benzene ring. | Electron-donating groups on the aryl ring generally direct the cyclization to the para position, while electron-withdrawing groups can lead to mixtures of isomers.[7] The regiochemical outcome should be considered when planning the synthesis. |
Paal-Knorr Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Furan | Incomplete cyclization or decomposition of the 1,4-dicarbonyl compound under harsh acidic conditions. | Use a milder acid catalyst or a dehydrating agent like acetic anhydride. For sensitive substrates, milder conditions are crucial.[8] |
| Low Yield of Thiophene | The sulfurizing agent is not reactive enough, or the reaction is not going to completion. | Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly used.[9][10] Microwave irradiation can significantly accelerate the reaction and improve yields.[10] Caution: This reaction generates toxic hydrogen sulfide gas and must be performed in a well-ventilated fume hood.[9] |
| Purification Challenges | The product may be contaminated with starting materials or side products. | Careful purification by column chromatography or distillation is often necessary. The choice of purification method will depend on the physical properties of the target thiophene. |
Core Synthetic Protocols: In-Depth Guides
This section provides detailed, step-by-step protocols for key heterocyclic syntheses, explaining the rationale behind each step.
Hantzsch Pyridine Synthesis: Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes a classic Hantzsch synthesis of a 1,4-dihydropyridine, a scaffold found in many calcium channel blockers.[11]
Reaction Mechanism Workflow
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), two equivalents of ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).[5]
-
Rationale: This is a one-pot, multi-component reaction. Ammonium acetate serves as the nitrogen source.
-
-
Solvent and Catalyst (Optional but Recommended): While the reaction can be run neat, the addition of a solvent like ethanol can improve solubility and reaction consistency. For a catalyzed reaction, a catalytic amount of p-toluenesulfonic acid (PTSA) can be added.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within 1-3 hours.[5]
-
Rationale: The reaction proceeds through the formation of an enamine from one equivalent of the ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the ketoester. These intermediates then react via a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring.[1]
-
-
Work-up: Once the reaction is complete, add water to the reaction mixture to precipitate the product. Collect the solid product by vacuum filtration and wash with cold water.
-
Rationale: The dihydropyridine product is typically a solid that is insoluble in water, allowing for easy isolation.
-
-
Purification: The crude product can be recrystallized from ethanol to yield the pure diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds.
-
Fischer Indole Synthesis: 2-Phenylindole
This protocol outlines the synthesis of 2-phenylindole from phenylhydrazine and acetophenone, a classic example of the Fischer indole synthesis.[2]
Reaction Mechanism Workflow
Caption: Workflow for the Fischer Indole Synthesis.
Experimental Protocol:
-
Hydrazone Formation (Optional Isolation): In a flask, dissolve phenylhydrazine (1.08 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol. Add a few drops of glacial acetic acid. Stir the mixture at room temperature for 1 hour. The phenylhydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
-
Rationale: The first step is the formation of the arylhydrazone. While it can be isolated, for many substrates, it is more efficient to generate it in situ.
-
-
Indolization: To the phenylhydrazone (or the reaction mixture from the previous step), add a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). Heat the mixture to 100-150 °C. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully add it to ice-water. The crude product will precipitate. If PPA was used, the mixture will be very viscous, and care should be taken during the quench.
-
Purification: Collect the crude solid by filtration. The solid can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent like ethanol or toluene.
Characterization of Indoles by NMR Spectroscopy:
The structure of the synthesized indole can be confirmed by ¹H and ¹³C NMR spectroscopy. The proton on the nitrogen typically appears as a broad singlet at a high chemical shift (δ > 10 ppm). The protons on the five-membered ring have characteristic chemical shifts, and their coupling patterns can be used to determine the substitution pattern.[12][13]
Paal-Knorr Thiophene Synthesis: 2,5-Dimethylthiophene
This protocol describes the synthesis of 2,5-dimethylthiophene from acetonylacetone (a 1,4-diketone) using Lawesson's reagent.[10]
Reaction Mechanism Workflow
Caption: Workflow for the Paal-Knorr Thiophene Synthesis.
Experimental Protocol:
-
Safety First: This reaction generates highly toxic hydrogen sulfide (H₂S) gas and must be performed in a well-ventilated chemical fume hood.[9] Lawesson's reagent is also an irritant and should be handled with care.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a bleach scrubber, combine acetonylacetone (1.14 g, 10 mmol) and Lawesson's reagent (4.45 g, 11 mmol) in a solvent such as toluene (50 mL).[10]
-
Rationale: Lawesson's reagent is a thionating agent that converts the carbonyl groups of the diketone into thiocarbonyls. Toluene is a common solvent for this reaction due to its relatively high boiling point.
-
-
Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC or GC-MS.
-
Rationale: The mechanism involves the initial thionation of one or both carbonyl groups, followed by tautomerization to a thioenol. Intramolecular cyclization and subsequent dehydration lead to the formation of the aromatic thiophene ring.[10]
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble byproducts. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
A Note on Safety with Hydrazine Derivatives:
Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[14][15] Hydrazine itself is a suspected carcinogen.[15] Always consult the Safety Data Sheet (SDS) for any chemical before use.[14]
References
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Kumar, A., & Maurya, R. A. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances, 7(54), 34189-34197. [Link]
-
jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023, December 28). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023, November 29). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Eaton, J. T. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1475. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
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Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. [Link]
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Heravi, M. M., & Zadsirjan, V. (2020). Multi-Component Reactions in Heterocyclic Chemistry. In Multi-Component Reactions in Heterocyclic Chemistry. IntechOpen. [Link]
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Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. [Link]
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NMR Spectra. (2023, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(21), 4979–4982. [Link]
-
de la Torre, V., & Lavilla, R. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 25(11), 2654. [Link]
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Wikipedia contributors. (2023, December 1). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66, 883-896. [Link]
-
Gholap, A. R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2533–2541. [Link]
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Gribble, G. W. (2000). Recent developments in Fischer indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075. [Link]
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Li, J., & Gribble, G. W. (Eds.). (2022). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier. [Link]
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Dömling, A. (2013). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 18(12), 15077–15119. [Link]
-
The Organic Chemistry. (2019, October 15). Paal Knorr Synthesis of Thiophene with Mechanism [Video]. YouTube. [Link]
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Chern, J.-H., & Uang, B.-J. (2005). Multicomponent reactions for the synthesis of heterocycles. Current Medicinal Chemistry, 12(1), 59–84. [Link]
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MBB College. (n.d.). Synthesis of Furan. [Link]
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Chem-Station. (2018, January 7). Paal-Knorr Thiophene Synthesis. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. [Link]
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Al-Zoubi, R. M., & Al-Hamarsheh, M. M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54696–54714. [Link]
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Rosenberg, D., von der Lieth, C.-W., & Stothers, J. B. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 363–374. [Link]
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Quora. (n.d.). What is the Paal-Knorr synthesis of a thiophene mechanism?[Link]
-
National Center for Biotechnology Information. (2023). Hydrazine Toxicology. [Link]
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
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Dömling, A., & Ugi, I. (2021). Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. In Multicomponent Reactions towards Heterocycles (pp. 359-409). Wiley-VCH. [Link]
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Li, J. J. (2021). Name reactions: A collection of detailed mechanisms and synthetic applications. Springer. [Link]
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Khaghaninejad, S., & Heravi, M. M. (2014). Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 111, pp. 95-141). Elsevier. [Link]
-
ResearchGate. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]
-
The Organic Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole at BMRB. [https://bmrb.io/metabolomics/mol_summary/bmse000097_ indole]([Link]_ indole)
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. Heterocycles, 27(2), 431-436. [Link]
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Validation & Comparative
A Comprehensive Guide to the Structural Validation of 1-Acetylazepane-4-carboxylic acid via NMR Spectroscopy
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison and experimental protocol for the structural validation of 1-Acetylazepane-4-carboxylic acid, a key building block in medicinal chemistry, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. As Senior Application Scientists, our goal is to offer not just a methodology, but a framework for confident and rigorous structural elucidation.
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of drug discovery and development, the absolute certainty of a molecule's structure is paramount. 1-Acetylazepane-4-carboxylic acid, with its seven-membered azepane ring, presents a unique set of conformational and spectroscopic challenges. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive and definitive structural analysis of such organic molecules in solution.[1] This guide will dissect the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques to unequivocally validate the structure of this compound and compare this methodology with other analytical techniques.
Predicted NMR Data for 1-Acetylazepane-4-carboxylic acid
Due to the limited availability of public experimental spectra for 1-Acetylazepane-4-carboxylic acid, this guide is based on predicted chemical shifts. These predictions are derived from established principles of NMR spectroscopy, including the known effects of N-acetylation and the carboxylic acid moiety on the chemical environments of the azepane ring protons and carbons.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 (axial & equatorial) | 3.4 - 3.7 | m | 2H |
| H-7 (axial & equatorial) | 3.3 - 3.6 | m | 2H |
| H-3 (axial & equatorial) | 1.8 - 2.1 | m | 2H |
| H-5 (axial & equatorial) | 1.8 - 2.1 | m | 2H |
| H-6 (axial & equatorial) | 1.6 - 1.9 | m | 2H |
| H-4 | 2.4 - 2.7 | m | 1H |
| COOH | 10.0 - 13.0 | br s | 1H |
| CH₃ (Acetyl) | ~2.1 | s | 3H |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 175 - 185 |
| C=O (Acetyl) | ~170 |
| C-2 | 45 - 50 |
| C-7 | 44 - 49 |
| C-4 | 38 - 43 |
| C-3 | 28 - 33 |
| C-5 | 27 - 32 |
| C-6 | 25 - 30 |
| CH₃ (Acetyl) | ~22 |
The Rationale Behind the Predicted Chemical Shifts
The predicted values are based on the fundamental principles of NMR spectroscopy. The deshielding effect of the nitrogen atom and the acetyl carbonyl group causes the protons on the adjacent carbons (H-2 and H-7) to appear at a lower field (higher ppm value). The carboxylic acid proton is highly deshielded and appears significantly downfield, a characteristic feature of this functional group.[2] The methyl protons of the acetyl group are expected to be a singlet at around 2.1 ppm.
In the ¹³C NMR spectrum, the carbonyl carbons of the carboxylic acid and the acetyl group are the most deshielded, appearing at the lowest field.[2] The carbons directly attached to the nitrogen (C-2 and C-7) are also shifted downfield. The remaining methylene carbons of the azepane ring appear at higher field strengths.
Experimental Workflow for NMR-based Structural Validation
The following workflow provides a comprehensive approach to validating the structure of a newly synthesized batch of 1-Acetylazepane-4-carboxylic acid.
Figure 1: A comprehensive workflow for the structural validation of 1-Acetylazepane-4-carboxylic acid using NMR spectroscopy.
Detailed Experimental Protocols
1. Sample Preparation:
-
Weigh approximately 10-15 mg of the synthesized 1-Acetylazepane-4-carboxylic acid.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Objective: To determine the number of different types of protons and their neighboring environments.
-
Protocol:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal to deduce the number of neighboring protons.
-
3. ¹³C NMR Spectroscopy:
-
Objective: To determine the number of different types of carbon atoms in the molecule.
-
Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.
-
4. 2D NMR Spectroscopy (for Unambiguous Assignments):
-
COSY (Correlation Spectroscopy):
-
Objective: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the connectivity of the proton network within the azepane ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify which protons are directly attached to which carbon atoms. This provides direct C-H bond correlations.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds). This is invaluable for identifying quaternary carbons and piecing together the molecular skeleton. For instance, a correlation between the acetyl protons and the acetyl carbonyl carbon, and between protons on the azepane ring and the carboxylic acid carbonyl carbon would be expected.
-
Comparison with Alternative Analytical Techniques
While NMR is the cornerstone of structural elucidation, a multi-technique approach provides the most robust validation.
| Technique | Strengths | Limitations | Role in Validation |
| NMR Spectroscopy | Provides detailed information on molecular structure, connectivity, and stereochemistry. Non-destructive. | Relatively low sensitivity compared to MS. Requires soluble samples. | Primary Technique: Unambiguous structural confirmation. |
| Mass Spectrometry (MS) | High sensitivity. Provides accurate molecular weight and fragmentation patterns. | Does not provide detailed structural connectivity. Isomers can be difficult to distinguish. | Confirmatory Technique: Verifies molecular formula. |
| Infrared (IR) Spectroscopy | Provides information about the presence of specific functional groups (e.g., C=O, O-H). | Does not provide a complete picture of the molecular skeleton. | Complementary Technique: Confirms the presence of the carboxylic acid and amide functional groups. |
| X-ray Crystallography | Provides the absolute 3D structure of a molecule in the solid state. | Requires a single, high-quality crystal, which can be difficult to obtain. | Definitive Technique (if applicable): Provides the ultimate proof of structure. |
Visualizing the Molecular Structure and Key NMR Correlations
Figure 2: The chemical structure of 1-Acetylazepane-4-carboxylic acid with key predicted HMBC correlations highlighted.
Conclusion
The structural validation of 1-Acetylazepane-4-carboxylic acid is a critical step in its application in research and development. This guide has outlined a comprehensive NMR-based workflow, grounded in the principles of modern spectroscopy. By systematically acquiring and interpreting 1D and 2D NMR data, and complementing these findings with data from other analytical techniques, researchers can achieve an unequivocal confirmation of the molecule's structure. This rigorous approach to structural validation is fundamental to ensuring the integrity and reproducibility of scientific research.
References
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Soural, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 35906-35916. Available at: [Link]
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Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Royal Society of Chemistry. (2021). A framework for automated structure elucidation from routine NMR spectra. Available at: [Link]
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Mohammad, A. T., Osman, H., & Yeap, G. Y. (2011). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). International Journal of Spectroscopy, 2011, 945216. Available at: [Link]
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Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. Available at: [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to the Structure-Activity Relationship (SAR) of N-Substituted Azepane-4-Carboxylic Acid Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that forms the core of numerous biologically active compounds, with over 20 FDA-approved drugs featuring this motif.[1][2] Its conformational flexibility allows for optimal binding to a diverse range of biological targets, making it a highly attractive starting point in drug discovery.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted azepane-4-carboxylic acid analogs, with a specific focus on the impact of modifying the N-acyl substituent, drawing comparative insights from related N-substituted azepane derivatives.
Our exploration will be centered around a hypothetical series of analogs based on the 1-acetylazepane-4-carboxylic acid core structure. By systematically altering the N-acetyl group and observing the resultant changes in biological activity, we can elucidate key structural features that govern potency and selectivity. This guide will delve into the causality behind experimental choices and present supporting data to provide a robust framework for the rational design of novel therapeutic agents based on this versatile scaffold.
The Azepane Core: A Foundation for Diverse Biological Activity
The azepane ring system is a recurring motif in a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to targeting central nervous system (CNS) disorders.[2][4] The non-planar nature of the azepane ring allows it to adopt various low-energy conformations, enabling it to interact favorably with the binding sites of different biological targets.[3] The presence of the nitrogen atom at the 1-position provides a convenient handle for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.[5]
Comparative Analysis of N-Substituted Azepane-4-Carboxylic Acid Analogs
To illustrate the principles of SAR for this class of compounds, we will consider a hypothetical series of analogs targeting a generic kinase enzyme. The parent compound, 1-acetylazepane-4-carboxylic acid (Compound 1) , serves as our baseline for activity. The carboxylic acid moiety is often crucial for interaction with the target, potentially forming key hydrogen bonds or salt bridges within the active site.
Table 1: Hypothetical Biological Activity of 1-Acetylazepane-4-Carboxylic Acid Analogs
| Compound ID | N-Substituent (R) | Kinase Inhibition IC₅₀ (nM) | Cellular Antiproliferative Activity EC₅₀ (µM) |
| 1 | Acetyl | 500 | 10 |
| 2 | Propionyl | 350 | 7.5 |
| 3 | Cyclopropylcarbonyl | 150 | 2.1 |
| 4 | Benzoyl | 800 | > 50 |
| 5 | Phenylacetyl | 250 | 5.2 |
| 6 | Chloroacetyl | 650 | 15 |
| 7 | Trifluoroacetyl | 900 | > 50 |
| 8 | Aminoacetyl (Glycyl) | 50 | 0.8 |
A comparison of Compounds 1 , 2 , and 3 reveals the impact of the N-acyl chain's size and conformation.
-
Compound 2 (Propionyl): The slight increase in alkyl chain length from acetyl to propionyl results in a modest improvement in both kinase inhibition and cellular activity. This suggests that the additional hydrophobic interaction of the ethyl group is favorable for binding.
-
Compound 3 (Cyclopropylcarbonyl): The introduction of a cyclopropyl group leads to a significant enhancement in potency. The rigid and compact nature of the cyclopropyl ring likely orients the molecule more favorably within the binding pocket, maximizing productive interactions.
The introduction of aromatic moieties at the N-substituent position has a variable effect on activity.
-
Compound 4 (Benzoyl): The direct attachment of a phenyl ring to the carbonyl group is detrimental to activity. This could be due to steric hindrance or an unfavorable electronic effect imparted by the aromatic system.
-
Compound 5 (Phenylacetyl): Inserting a methylene spacer between the phenyl ring and the carbonyl group, as in the phenylacetyl substituent, restores and even improves activity compared to the parent acetyl analog. This highlights the importance of the spatial arrangement of the aromatic ring relative to the azepane core.
Modifying the electronic properties of the N-acyl group can significantly affect biological activity.
-
Compound 6 (Chloroacetyl): The introduction of an electron-withdrawing chlorine atom leads to a slight decrease in activity. This may be due to a change in the electron density of the amide carbonyl, potentially weakening a key hydrogen bond interaction.
-
Compound 7 (Trifluoroacetyl): The strongly electron-withdrawing trifluoroacetyl group results in a dramatic loss of activity. This underscores the sensitivity of the target interaction to the electronic nature of this substituent.
The addition of a functional group capable of forming new interactions can dramatically enhance potency.
-
Compound 8 (Aminoacetyl): The presence of a primary amine in the N-acyl substituent leads to a substantial increase in both enzymatic and cellular activity. This suggests that the amino group may be forming a critical new hydrogen bond or salt bridge with a residue in the kinase active site.
Experimental Protocols
To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential.
A representative protocol for determining the in vitro potency of the analogs against the target kinase is as follows:
-
Reagents and Materials:
-
Recombinant human kinase
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
To assess the effect of the compounds on cell viability, a standard MTT or CellTiter-Glo® assay can be employed.
-
Reagents and Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear or white plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
For the MTT assay, add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and measure luminescence.
-
Calculate the percent cell viability for each compound concentration and determine the EC₅₀ value.
-
Visualizing the SAR Workflow and Key Relationships
Graphviz diagrams can effectively illustrate the logical flow of an SAR investigation and the relationships between different molecular features and biological activity.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of N-substituted azepane analogs.
Caption: Key structural modifications and their general impact on the biological activity of azepane-4-carboxylic acid analogs.
Conclusion and Future Directions
This guide provides a framework for understanding the structure-activity relationships of N-substituted azepane-4-carboxylic acid analogs. The hypothetical data presented illustrates that modifications to the N-substituent can have a profound impact on biological activity. Specifically, the size, conformation, and electronic properties of the N-acyl group are critical determinants of potency. The introduction of functional groups capable of forming additional interactions with the target can lead to significant improvements in activity.
Future work in this area should focus on exploring a wider range of N-substituents, including heterocyclic and more complex aliphatic groups. Furthermore, detailed structural biology studies, such as X-ray co-crystallography, would provide invaluable insights into the binding modes of these analogs and facilitate the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
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Azepane-based compounds showed a variety of pharmacological properties, and its derivatives possess a high degree of structural diversity, and it is useful for the discovery of new therapeutic agents. PubMed, (2019-01-15). [Link]
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Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, (2019-01-15). [Link]
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH. [Link]
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Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928. PubChem. [Link]
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Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate. [Link]
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Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. ResearchGate. [Link]
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Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers. [Link]
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Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed, (2024-09-05). [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]
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An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. [Link]
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Azepane-Based Compounds: A Comparative Pharmacological Profile for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has steadily emerged as a privileged structure in medicinal chemistry, featured in over 20 FDA-approved drugs.[1][2] Its inherent three-dimensional geometry and synthetic accessibility offer a unique platform for developing novel therapeutics across a wide range of disease areas. This guide provides a comprehensive, data-driven comparison of the pharmacological profile of azepane-based compounds against other prominent heterocyclic scaffolds, namely piperidine and pyrrolidine, with additional insights into morpholine and indole derivatives. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers in making informed decisions in scaffold selection and drug design.
The Azepane Scaffold: A Unique Position in Chemical Space
The defining feature of the azepane ring is its seven-membered structure, which imparts greater conformational flexibility compared to the more common five- and six-membered saturated heterocycles, pyrrolidine and piperidine, respectively. This flexibility allows for a broader exploration of the chemical space around a biological target, potentially leading to enhanced binding affinity and selectivity. However, this same flexibility can also introduce entropic penalties upon binding. Therefore, the strategic incorporation of substituents or fusion to other ring systems is often employed to constrain the conformation and optimize pharmacological activity.[3]
Comparative Pharmacological Landscape: Azepane vs. Other Scaffolds
The true value of a scaffold is best understood in the context of its alternatives. Here, we present a comparative analysis of azepane, piperidine, and pyrrolidine derivatives across key therapeutic areas, supported by quantitative data.
Anticancer Activity
All three saturated heterocyclic scaffolds are prevalent in the design of anticancer agents, often serving as key pharmacophoric elements that influence solubility, cell permeability, and target engagement.[4][5]
Comparative Analysis:
Direct head-to-head comparisons of anticancer activity across a range of cell lines reveal nuanced differences between these scaffolds. For instance, in a study of novel dibenzo[b,f]azepine derivatives, compound 5e demonstrated potent anti-proliferative activity against a panel of 60 cancer cell lines, with a particularly strong effect against leukemia cell lines (IC50 = 13.05 ± 0.62 µM).[2] In contrast, a series of quinazoline derivatives, which can incorporate various heterocyclic moieties, showed that compound 9a had an IC50 of 2.09 µM and 2.08 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, respectively.[6] While not a direct comparison of the same core molecule, these examples highlight the potent anticancer activities that can be achieved with different scaffolds. The choice of scaffold can significantly impact the overall shape and electronic properties of the molecule, thereby influencing its interaction with specific cancer-related targets.
| Scaffold | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Azepane | Dibenzo[b,f]azepine 5e | Leukemia (SR) | 13.05 ± 0.62 | [2] |
| Piperidine | Piperine | Breast (MCF-7) | Varies | [4] |
| Pyrrolidine | Diphenylamine-pyrrolidin-2-one-hydrazone derivative | Prostate (PPC-1) | 2.5–20.2 | [5] |
| Indole | Indole-based tyrphostin | Colon (HCT-116) | <10 | [7] |
Underlying Mechanisms of Action:
The anticancer effects of these compounds are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and migration.
Central Nervous System (CNS) Activity
Azepane, piperidine, and pyrrolidine derivatives are widely explored for their activity in the central nervous system, particularly as inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease and as modulators of monoamine transporters for depression and other neuropsychiatric disorders.[8]
The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.
Comparative Analysis:
The choice of heterocyclic scaffold can significantly influence the potency and selectivity of AChE inhibitors. For example, a study on 1-benzylpiperidine derivatives identified compounds with potent AChE inhibitory activity, with IC50 values in the nanomolar range.[9] Specifically, the compound E2020 (Donepezil), which contains a piperidine moiety, is a potent AChE inhibitor with an IC50 of 5.7 nM.[9] In a comparative study of benzamide derivatives, a compound containing a piperidine core (5d ) exhibited an exceptionally low IC50 of 13 ± 2.1 nM against AChE, surpassing the reference drug donepezil.[10] While direct comparative data for azepane-based AChE inhibitors under the same conditions is less common, the existing literature suggests that the azepane scaffold can also yield potent inhibitors.
| Scaffold | Compound Example | Target | IC50 (nM) | Reference |
| Azepane | Azepane Derivative (General) | AChE | Varies | [1] |
| Piperidine | E2020 (Donepezil) | AChE | 5.7 | [9] |
| Piperidine | Benzamide derivative 5d | AChE | 13 ± 2.1 | [10] |
| Pyrrolidine | Pyrrolidine Derivative (General) | AChE | Varies |
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial targets for antidepressants and treatments for other neuropsychiatric disorders.[8]
Comparative Analysis:
A study directly comparing azepine and piperidine analogues as dual NET and DAT inhibitors revealed that both scaffolds can produce potent compounds.[11] For instance, an azepine derivative showed Ki values of 2.1 nM for NET and 12 nM for DAT, while a corresponding piperidine analogue had Ki values of 4.3 nM for NET and 26 nM for DAT, indicating comparable high affinity.[11] Another study on prolintane analogs, which contain a pyrrolidine ring, demonstrated their potent inhibition of DAT and NET.[12] This suggests that the choice between these scaffolds can be used to fine-tune the selectivity profile for different monoamine transporters.
| Scaffold | Compound Example | Target | Ki (nM) | Reference |
| Azepane | Azepine Derivative | NET | 2.1 | [11] |
| DAT | 12 | [11] | ||
| SERT | 1400 | [11] | ||
| Piperidine | Piperidine Analogue | NET | 4.3 | [11] |
| DAT | 26 | [11] | ||
| SERT | >10,000 | [11] | ||
| Pyrrolidine | Prolintane | DAT | Potent Inhibitor | [12] |
| NET | Potent Inhibitor | [12] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cells from culture and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include wells with vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Acetylcholinesterase (AChE) Inhibition: Ellman's Method
Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring AChE activity and screening for its inhibitors.[15]
Workflow Diagram:
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.
-
Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Prepare a stock solution of the test inhibitor and perform serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in order:
-
150 µL of phosphate buffer
-
10 µL of the test inhibitor at various concentrations
-
20 µL of DTNB solution
-
-
Add 10 µL of AChE enzyme solution and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.[16]
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader in kinetic mode.[16]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Monoamine Transporter Binding: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.[17]
Workflow Diagram:
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target transporter (DAT, NET, or SERT) in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.[18]
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT).
-
Varying concentrations of the unlabeled test compound.
-
The membrane preparation.[18]
-
-
Incubate the plate for a specific time at a defined temperature (e.g., 60 minutes at room temperature) to reach equilibrium.[18]
-
-
Filtration and Radioactivity Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[18]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known inhibitor) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The azepane scaffold holds a significant and expanding position in modern drug discovery. Its unique seven-membered ring structure provides a valuable alternative to the more traditional five- and six-membered heterocyclic systems, offering distinct conformational properties that can be exploited for optimizing drug-target interactions. As demonstrated in this guide, azepane-based compounds have shown remarkable potential across diverse therapeutic areas, with potencies often comparable or superior to their piperidine and pyrrolidine counterparts.
The choice of a scaffold is a critical decision in the drug design process, with each ring system offering a unique set of advantages and disadvantages in terms of synthetic feasibility, physicochemical properties, and pharmacological profile. While piperidine and pyrrolidine remain workhorse scaffolds in medicinal chemistry, the growing body of evidence supporting the therapeutic utility of azepane derivatives warrants their increased consideration in the design of novel drug candidates.
Future research should focus on more direct, head-to-head comparisons of these scaffolds within the same molecular framework and against a broader range of biological targets. Such studies will provide a more granular understanding of the structure-activity relationships and guide the rational design of next-generation therapeutics with improved efficacy and safety profiles.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Acetylazepane-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Acetylazepane-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, providing a framework that is both scientifically sound and operationally practical.
Pre-Disposal Hazard Assessment: The Foundation of Safety
Causality of Precaution: Carboxylic acids are generally corrosive and can cause skin and eye irritation.[1][2] The N-acetyl group may influence its biological activity and potential toxicity. Therefore, in the absence of specific data, it is prudent to treat this compound as a hazardous substance.[3]
Actionable Steps:
-
Locate and Review the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information regarding the specific hazards of 1-Acetylazepane-4-carboxylic acid. It will contain crucial details on toxicity, environmental hazards, and required personal protective equipment (PPE).
-
Characterize the Waste: Determine if the waste is pure, unadulterated 1-Acetylazepane-4-carboxylic acid or if it is mixed with solvents or other reagents. This is critical for proper waste stream segregation.
-
Consult Institutional and Local Regulations: Familiarize yourself with your institution's specific chemical hygiene plan and waste disposal protocols, as well as local, state, and federal regulations (e.g., EPA guidelines).[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin and eye irritation, as well as unknown toxicological properties, a comprehensive PPE strategy is non-negotiable.[6][7]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes and aerosols of the compound or its solutions. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves as specified in the SDS) | Prevents direct skin contact with the potentially corrosive and hazardous compound. |
| Body Protection | A standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the risk of inhaling any dust or aerosolized particles.[8] |
Step-by-Step Disposal Protocol
The disposal of 1-Acetylazepane-4-carboxylic acid must be managed as a hazardous waste stream unless explicitly stated otherwise in the manufacturer's SDS and approved by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe and efficient chemical waste management.
-
Solid Waste:
-
Collect pure, solid 1-Acetylazepane-4-carboxylic acid in a designated, compatible, and clearly labeled hazardous waste container.[9]
-
The container should be made of a material that will not react with the carboxylic acid (e.g., high-density polyethylene - HDPE).
-
Ensure the container has a secure, tight-fitting lid to prevent spills and releases.[9]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing 1-Acetylazepane-4-carboxylic acid in a separate, compatible, and clearly labeled hazardous waste container.
-
Crucially, do not mix this waste stream with other incompatible wastes. For example, avoid mixing with strong bases or oxidizing agents.[10]
-
If the solvent is halogenated (e.g., dichloromethane), it must be collected in a designated halogenated waste container. Non-halogenated solvents (e.g., ethanol, acetone) should be collected in a separate non-halogenated waste stream.[8][10]
-
Step 2: Labeling of Waste Containers
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[11]
Your hazardous waste label must include:
-
The words "Hazardous Waste"[11]
-
The full chemical name: "1-Acetylazepane-4-carboxylic acid"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
Step 3: Storage of Hazardous Waste
Proper storage of hazardous waste pending disposal is critical to prevent accidents and ensure regulatory compliance.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
The SAA should be in a secondary containment bin to capture any potential leaks.
-
Store the waste away from heat, ignition sources, and incompatible materials.[12]
-
Ensure the waste container is kept closed at all times, except when adding waste.[9]
Step 4: Arranging for Disposal
Hazardous chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[13]
-
Contact your EHS Department: Follow your institution's procedures for requesting a hazardous waste pickup.
-
Provide Complete Information: Be prepared to provide the EHS department with all the information from your hazardous waste label.
-
Do Not Dispose of Down the Drain: Under no circumstances should 1-Acetylazepane-4-carboxylic acid or its solutions be poured down the sanitary sewer.[14][15] This can harm the environment and may be a violation of local regulations.
-
Do Not Dispose of in Regular Trash: Solid 1-Acetylazepane-4-carboxylic acid should not be disposed of in the regular trash.[14]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical spill absorbent pad or non-reactive absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department or emergency response team immediately.
-
Prevent others from entering the area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the key decision points and actions.
Caption: Disposal workflow for 1-Acetylazepane-4-carboxylic acid.
Conclusion
The responsible disposal of 1-Acetylazepane-4-carboxylic acid is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of thorough hazard assessment, proper use of personal protective equipment, and strict adherence to established disposal protocols, researchers can ensure that their work is conducted in a manner that is safe, compliant, and scientifically rigorous from start to finish. Always remember that the Safety Data Sheet is your most valuable resource, and your institution's Environmental Health and Safety department is your partner in ensuring a safe laboratory environment.
References
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- Nipissing University. (2019). Hazardous Materials Disposal Guide.
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- HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- U.S. Environmental Protection Agency (EPA). (2023). Steps in Complying with Regulations for Hazardous Waste.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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- U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Acetylazepane-4-carboxylic acid
This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-Acetylazepane-4-carboxylic acid. As a novel compound in many research pipelines, establishing a robust safety framework is paramount. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to your safety and the integrity of your research.
Hazard Assessment & Risk Analysis: An Evidence-Based Approach
Direct and comprehensive toxicological data for 1-Acetylazepane-4-carboxylic acid is not extensively published. Therefore, a prudent and scientifically rigorous approach involves evaluating the hazards of a close structural analogue and the constituent functional groups. For this assessment, we will reference data for 1-Acetylpiperidine-4-carboxylic acid , which shares the core N-acetylated cyclic amine and carboxylic acid moieties, differing only by the ring size (a seven-membered azepane ring vs. a six-membered piperidine ring).
The Globally Harmonized System (GHS) classifications for this analogue provide a strong foundation for our safety protocols[1].
Table 1: GHS Hazard Identification Based on Structural Analogue Data
| GHS Pictogram | Hazard Code | Hazard Statement | Implication for Handling |
|---|
|
| H302 | Harmful if swallowed | Avoid ingestion; do not eat, drink, or smoke in the lab. | | | H315 | Causes skin irritation | Direct skin contact must be prevented with appropriate gloves and lab coat. | | | H317 | May cause an allergic skin reaction | Repeated exposure may lead to sensitization; vigilance in preventing skin contact is critical. | | | H319 | Causes serious eye irritation | Robust eye protection is mandatory to prevent splashes. | | | H335 | May cause respiratory irritation | Handling must occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or aerosols. |Source: Aggregated GHS information from ECHA C&L Inventory for 1-Acetylpiperidine-4-carboxylic acid[1].
The causality of these hazards is rooted in the molecule's structure:
-
Carboxylic Acid Group: This functional group is responsible for the skin and eye irritation, a common property of acids[2][3].
-
N-Acetyl Amide & Azepane Ring: While amides are generally stable, the overall molecule's ability to be absorbed or act as an irritant necessitates the precautions for skin contact and inhalation[4].
The Hierarchy of Controls: Your Primary Defense
Before detailing Personal Protective Equipment (PPE), we must ground our safety plan in the established hierarchy of controls. PPE is the final, but essential, line of defense.
-
Elimination/Substitution: (Not applicable for specific research goals).
-
Engineering Controls: This is your most critical protective measure. All handling of solid 1-Acetylazepane-4-carboxylic acid and its solutions must be performed within a certified chemical fume hood. This directly addresses the respiratory irritation hazard (H335) by containing dust and vapors at the source[5][6].
-
Administrative Controls: Adhere to standard laboratory practices, such as washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in the work area[2]. Ensure all personnel are trained on the specific hazards outlined in this guide.
-
Personal Protective Equipment (PPE): The mandatory ensemble required to mitigate residual risks of exposure.
Core PPE Protocols and Specifications
The following PPE is mandatory for all procedures involving 1-Acetylazepane-4-carboxylic acid. The selection of this equipment is a direct response to the hazard assessment in Section 1.
Eye and Face Protection
-
Requirement: Chemical splash goggles are mandatory. Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from splashes, which is critical given the H319 "Causes serious eye irritation" classification[7][8].
-
Protocol:
-
Inspect goggles for damage (cracks, strap integrity) before each use.
-
Ensure a snug fit that forms a seal with the face.
-
If a significant splash risk exists (e.g., large-volume solution preparation), supplement goggles with a full-face shield.
-
Hand Protection
-
Requirement: Nitrile gloves are the standard for incidental contact. Given the H315 (skin irritation) and H317 (allergic skin reaction) hazards, preventing all skin contact is crucial[5].
-
Protocol:
-
Selection: Use standard nitrile laboratory gloves. For prolonged work or when using solvents, consult a glove compatibility chart. If dissolving the compound in a solvent, select a glove resistant to that specific solvent.
-
Donning: Don gloves over the cuff of the lab coat sleeve.
-
During Use: If a glove is contaminated, remove it immediately, wash your hands, and don a new pair. Never reuse disposable gloves[9].
-
Doffing: Remove gloves without touching the outside contaminated surface with bare skin. Dispose of them in the designated chemical waste container.
-
Body Protection
-
Requirement: A flame-resistant (FR) lab coat is required to protect skin and clothing from splashes and spills[7]. Ensure the lab coat is fully buttoned.
-
Additional Protection: For procedures with a higher risk of splashing (e.g., transferring large volumes), a chemically resistant apron should be worn over the lab coat[10].
-
Footwear: Closed-toe shoes are mandatory at all times in the laboratory to protect from spills and dropped objects[7].
Respiratory Protection
-
Standard Operations: When working within a certified chemical fume hood, a respirator is not typically required. The engineering control is sufficient to manage the H335 respiratory hazard.
-
Non-Standard Operations: In the rare event that work cannot be conducted in a fume hood (e.g., equipment maintenance, large spill), or if dust is generated outside of containment, a NIOSH-approved air-purifying respirator with N95 (for particulates) or organic vapor cartridges would be required. All respirator use must comply with your institution's respiratory protection program, including fit-testing and training.
Workflow for PPE Selection
The following diagram outlines the decision-making process for ensuring the appropriate level of protection.
Caption: PPE selection workflow for handling 1-Acetylazepane-4-carboxylic acid.
Emergency Procedures and Decontamination
Immediate and correct response to an exposure is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[5].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][6].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5].
-
Spill Cleanup: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for chemical waste disposal. Ensure you are wearing your full PPE ensemble during cleanup.
Disposal Plan: A Cradle-to-Grave Approach
All materials contaminated with 1-Acetylazepane-4-carboxylic acid are considered chemical waste.
-
Solid Waste: Contaminated gloves, weigh paper, and absorbent materials must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Sharps: Contaminated needles or glassware must be disposed of in a designated sharps container for chemical waste.
Never dispose of this chemical down the drain. All waste must be handled and disposed of in accordance with your institution's Environmental Health & Safety (EHS) guidelines and local regulations[5][6].
Caption: Chemical waste disposal pathway for 1-Acetylazepane-4-carboxylic acid.
References
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PubChem. Azepane-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Kormos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Center for Biotechnology Information. [Link]
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ResearchGate. Mild and Useful Method for N-Acylation of Amines | Request PDF.[Link]
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Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines.[Link]
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Carl ROTH. Safety Data Sheet: Acetic acid.[Link]
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Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.[Link]
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ResearchGate. (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.[Link]
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PubChem. 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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Quicktest. Safety equipment, PPE, for handling acids.[Link]
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CHEMM. Personal Protective Equipment (PPE).[Link]
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Chemistry Stack Exchange. Acetylation of Secondary amines.[Link]
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American Chemistry Council. Protective Equipment.[Link]
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University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories.[Link]
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Khan Academy. Carboxylic acid nomenclature and properties.[Link]
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- 2. carlroth.com:443 [carlroth.com:443]
- 3. youtube.com [youtube.com]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
